FMK 9a
Description
Properties
IUPAC Name |
N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVOHHPQIAPYHG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Covalent Inhibition of ATG4B by FMK-9a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key enzyme in this pathway is Autophagy-related 4B cysteine peptidase (ATG4B), which is responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and GABA type A receptor-associated protein (GABARAP) family members. This processing is essential for the formation of autophagosomes. Given its crucial role, ATG4B has emerged as a promising therapeutic target for various diseases, including cancer.[1]
FMK-9a is a potent, covalent inhibitor of ATG4B.[2][3] This technical guide provides an in-depth overview of the mechanism of action of FMK-9a on ATG4B, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant pathways and workflows.
Mechanism of Action
FMK-9a is a peptidomimetic compound featuring a fluoromethylketone (FMK) warhead.[4] This functional group enables the covalent and irreversible inhibition of ATG4B. The inhibitory mechanism proceeds through the formation of a stable thioether bond between the fluoromethylketone group of FMK-9a and the catalytic cysteine residue (Cys74) within the active site of ATG4B.[5] This covalent modification effectively and irreversibly inactivates the protease, preventing it from processing its substrates and thereby inhibiting autophagosome formation.[5]
Interestingly, while being a potent inhibitor of ATG4B's enzymatic activity, FMK-9a has also been observed to induce autophagy through a mechanism that is independent of its effect on ATG4B.[6][7] This dual functionality underscores the complexity of its cellular effects and should be a consideration in experimental design and data interpretation.
Quantitative Data: Inhibitory Potency of FMK-9a
The inhibitory activity of FMK-9a against ATG4B and other proteases has been quantified using various assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) |
| ATG4B | Cell-based Luciferase Release Assay (LRA) | 73 |
| ATG4B | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 80 |
| ATG4B | In vitro FRET assay | 260[7] |
| Calpain | Not specified | 96 |
| Cathepsin B | Not specified | 200 |
Experimental Protocols
Herein are detailed methodologies for key experiments cited in the characterization of FMK-9a's inhibitory effect on ATG4B.
In Vitro ATG4B Inhibition Assay using FRET
This assay measures the ability of an inhibitor to block the cleavage of a FRET-based substrate by recombinant ATG4B. A common substrate consists of LC3B or GABARAPL2 flanked by a FRET pair, such as CFP and YFP.[8][9] Cleavage of the substrate by ATG4B separates the FRET pair, leading to a change in the fluorescence emission ratio.
Materials:
-
Recombinant human ATG4B protein
-
FRET-based ATG4B substrate (e.g., CFP-LC3B-YFP or FRET-GABARAPL2)[4]
-
Assay buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% CHAPS[10]
-
FMK-9a (or other test compounds)
-
384-well microplates
-
Fluorescence plate reader capable of measuring dual emissions
Procedure:
-
Prepare serial dilutions of FMK-9a in the assay buffer.
-
In a 384-well plate, add 0.75 µg/ml of recombinant ATG4B protein to each well.[4]
-
Add the desired concentration of FMK-9a (e.g., 10 µM for single-point screening or a range of concentrations for IC50 determination) to the wells containing ATG4B.[4]
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the enzymatic reaction by adding the FRET substrate (e.g., 50 µg/ml of FRET-GABARAPL2) to each well, bringing the total volume to 50 µl.[4]
-
Immediately measure the fluorescence intensity at the emission wavelengths of the FRET donor (e.g., 477 nm for CFP) and acceptor (e.g., 527 nm for YFP), with an excitation wavelength appropriate for the donor (e.g., 434 nm for CFP).[8]
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30 minutes).[4]
-
Calculate the ratio of acceptor to donor fluorescence intensity (e.g., 527nm:477nm).[4]
-
The percentage of inhibition is determined by comparing the fluorescence ratio in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[4]
Cell-Based ATG4B Activity Assay using Luciferase Release
This assay quantifies ATG4B activity within living cells.[11] It utilizes a reporter construct consisting of a substrate of ATG4B, such as LC3B, fused to a secretable luciferase (e.g., Gaussia luciferase, GLUC).[11] This fusion protein is anchored to the actin cytoskeleton. Cleavage by endogenous ATG4B releases the luciferase, which is then secreted from the cell and can be measured in the culture supernatant.[11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for the Actin-LC3-GLUC reporter construct[12]
-
Cell culture medium and supplements
-
Transfection reagent
-
FMK-9a (or other test compounds)
-
Luciferase assay reagent
-
Luminometer
-
384-well cell culture plates[11]
Procedure:
-
Seed HEK293T cells into a 384-well plate at a suitable density.[11]
-
Transfect the cells with the Actin-LC3-GLUC reporter construct using a suitable transfection reagent.
-
Allow the cells to express the reporter protein for 24-48 hours.
-
Treat the cells with various concentrations of FMK-9a or a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 24 hours).
-
Carefully collect the cell culture supernatant from each well.
-
Add the luciferase assay reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.[13]
-
The level of luciferase activity in the supernatant is proportional to the intracellular ATG4B activity.
-
Calculate the percentage of inhibition by comparing the luminescence in inhibitor-treated cells to that in vehicle-treated cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Confirmation of Covalent Binding by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the covalent binding of FMK-9a to ATG4B and to identify the specific site of modification.
Materials:
-
Recombinant human ATG4B protein
-
FMK-9a
-
Incubation buffer (e.g., PBS)
-
Reducing and alkylating agents (e.g., DTT and iodoacetamide)
-
Protease for digestion (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate recombinant ATG4B with an excess of FMK-9a for a sufficient time (e.g., 4 hours) to ensure complete binding.
-
Remove the unbound inhibitor by methods such as dialysis or buffer exchange.
-
Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the amino acid sequence of ATG4B, including a modification on cysteine residues corresponding to the mass of FMK-9a.
-
The identification of a peptide containing a cysteine residue with the expected mass shift confirms the covalent binding and pinpoints the modified residue (Cys74).
Visualizations
Signaling Pathway of ATG4B and Inhibition by FMK-9a
Caption: ATG4B-mediated processing of pro-LC3 and its inhibition by FMK-9a.
Experimental Workflow for ATG4B Inhibition Assay
Caption: Workflow for assessing ATG4B inhibition by FMK-9a.
References
- 1. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMK 9a Supplier | CAS 1955550-51-2 | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. Screening of ATG4B inhibitors by FRET assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput FRET-based assay for determination of Atg4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. med.emory.edu [med.emory.edu]
FMK-9a: A Novel Inhibitor of Ferroptosis Targeting Ferritinophagy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases and cancer. Consequently, the identification and characterization of potent and specific ferroptosis inhibitors are of significant interest for therapeutic development. This technical guide provides a comprehensive overview of FMK-9a, a novel small molecule inhibitor of ferroptosis. Unlike classical ferroptosis inhibitors that act as radical-trapping antioxidants, FMK-9a employs a distinct mechanism by targeting the autophagy-dependent degradation of ferritin, a process known as ferritinophagy. This document details the mechanism of action of FMK-9a, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant signaling pathways.
Introduction to Ferroptosis
Ferroptosis is a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis.[1] The core events in ferroptosis involve the overwhelming accumulation of lipid reactive oxygen species (ROS) and the depletion of antioxidant defense systems, particularly the glutathione (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4).[1][3][4] GPX4 is a central regulator of ferroptosis, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1][4] Inhibition or inactivation of GPX4 leads to the accumulation of lipid peroxides and subsequent cell death.[5][6][7]
Several major signaling pathways are known to regulate ferroptosis:
-
The System Xc-/GSH/GPX4 Axis: This is a primary defense mechanism against ferroptosis.[8] System Xc- imports cystine, which is a precursor for the synthesis of the antioxidant glutathione (GSH).[3] GSH is a critical cofactor for GPX4.[3]
-
Iron Metabolism: The availability of intracellular iron is a key determinant of ferroptosis sensitivity.[9] Excess iron can participate in Fenton reactions to generate highly reactive hydroxyl radicals, which drive lipid peroxidation.[9] Ferritin is the primary intracellular iron storage protein, and its degradation through a selective form of autophagy called ferritinophagy releases iron, thereby promoting ferroptosis.[10][11]
-
Other Antioxidant Systems: In addition to the GPX4 pathway, other systems such as the FSP1-CoQ10-NAD(P)H pathway and the GCH1-BH4 pathway can also suppress ferroptosis.[2][3]
FMK-9a: A Novel Ferroptosis Inhibitor
FMK-9a has been identified as a selective inhibitor of ferroptosis with a mechanism of action distinct from that of well-known inhibitors like Ferrostatin-1 (Fer-1) and Deferoxamine (DFO).[10] While Fer-1 acts as a radical-trapping antioxidant and DFO is an iron chelator, FMK-9a functions by inhibiting ferritinophagy.[10][12]
Mechanism of Action
FMK-9a targets the interaction between Nuclear Receptor Coactivator 4 (NCOA4) and Ferritin Heavy Chain 1 (FTH1).[10][12][13] NCOA4 is a cargo receptor that selectively recognizes and binds to ferritin, delivering it to autophagosomes for lysosomal degradation.[10][13] This process, known as ferritinophagy, is a major pathway for releasing iron from ferritin stores.[10][11]
By disrupting the NCOA4-FTH1 interaction, FMK-9a prevents the degradation of ferritin, thereby reducing the intracellular pool of labile iron.[10][12] This decrease in bioavailable ferrous iron limits the Fenton reaction-mediated generation of ROS and subsequent lipid peroxidation, ultimately protecting cells from ferroptotic death.[12][13] It is important to note that FMK-9a does not directly chelate iron or scavenge free radicals.[11]
Initially, FMK-9a was also identified as an irreversible inhibitor of ATG4B, a cysteine protease involved in autophagy, with IC50 values of 80 nM and 73 nM in in-vitro and cell-based assays, respectively.[14][15][16] However, its role in ferroptosis inhibition is primarily attributed to its effect on the NCOA4-FTH1 interaction.[10][12]
Quantitative Data
The following table summarizes the available quantitative data for FMK-9a.
| Parameter | Value | Assay System | Reference |
| ATG4B Inhibition (IC50) | 80 nM | TR-FRET assay | [14][15][16] |
| ATG4B Inhibition (IC50) | 73 nM | Cellular-based LRA assay | [14][15][16] |
| Calpain Inhibition (IC50) | 96 nM | - | [17] |
| Cathepsin B Inhibition (IC50) | 200 nM | - | [17] |
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize FMK-9a as a ferroptosis inhibitor.
Cell Viability Assay to Assess Ferroptosis Inhibition
This protocol is used to determine the protective effect of FMK-9a against ferroptosis induced by compounds like RSL3 or erastin.
Methodology:
-
Cell Culture: Plate cells (e.g., HT-1080 fibrosarcoma cells) in 96-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of FMK-9a for a specified time (e.g., 1-2 hours).
-
Induction of Ferroptosis: Add a ferroptosis-inducing agent (e.g., RSL3 or erastin) to the culture medium.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide and analysis by flow cytometry.
Lipid Peroxidation Assay
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, and the effect of FMK-9a on this process.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with FMK-9a and a ferroptosis inducer as described in the cell viability assay.
-
Staining: Incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591, for 30-60 minutes.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission of the dye from red to green indicates lipid peroxidation.
Immunoprecipitation to Assess NCOA4-FTH1 Interaction
This protocol is used to demonstrate the disruptive effect of FMK-9a on the interaction between NCOA4 and FTH1.
Methodology:
-
Cell Lysis: Treat cells (e.g., HEK-293T cells overexpressing tagged NCOA4 and FTH1) with FMK-9a. Lyse the cells in a suitable immunoprecipitation buffer.[13]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag for Flag-NCOA4) coupled to protein A/G beads overnight at 4°C.[13]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., FTH1-Myc) by Western blotting using an antibody against its tag (e.g., anti-Myc).[13] A decrease in the amount of co-precipitated protein in FMK-9a-treated cells indicates disruption of the interaction.
Measurement of Intracellular Labile Iron
This protocol is used to quantify the effect of FMK-9a on the intracellular labile iron pool.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with FMK-9a.
-
Staining: Incubate the cells with an iron-sensitive fluorescent probe, such as FerroOrange or Phen Green SK, according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. A decrease in fluorescence in FMK-9a-treated cells indicates a reduction in the labile iron pool.
Signaling Pathways and Experimental Workflows
Ferroptosis Signaling Pathway
Caption: Simplified overview of the canonical ferroptosis pathway.
Mechanism of FMK-9a Action
References
- 1. The Ferroptosis Pathway | Rockland [rockland.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conjugated fatty acids drive ferroptosis through chaperone-mediated autophagic degradation of GPX4 by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FMK 9a | Autophagy | Cysteine Protease | TargetMol [targetmol.com]
- 15. FMK-9a | 1955550-51-2 | Atg | MOLNOVA [molnova.com]
- 16. This compound - tcsc6472 - Taiclone [taiclone.com]
- 17. This compound Supplier | CAS 1955550-51-2 | Tocris Bioscience [tocris.com]
FMK-9a and its Role in Autophagy Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macroautophagy, a fundamental cellular process for degradation and recycling of cellular components, is integral to cellular homeostasis. Its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making autophagic modulators a focal point of therapeutic research. FMK-9a, a fluoromethylketone-based peptidomimetic, has been identified as a significant modulator of autophagy. While initially characterized as a potent, irreversible inhibitor of Autophagy-Related 4B (ATG4B), a critical cysteine protease in the autophagy pathway, subsequent research has unveiled a more nuanced, dual role. This guide provides a comprehensive technical overview of FMK-9a's function in autophagy regulation, detailing its dual mechanism of action, available quantitative data, and the experimental methodologies pivotal to its characterization.
Introduction to Autophagy and the Pivotal Role of ATG4B
Autophagy is a conserved catabolic pathway that involves the sequestration of cytoplasmic material into double-membraned vesicles, known as autophagosomes. These vesicles subsequently fuse with lysosomes, leading to the degradation and recycling of their contents. This process is vital for maintaining cellular health, eliminating damaged organelles and protein aggregates, and supplying nutrients during starvation.
Autophagosome biogenesis is a complex process orchestrated by a suite of Autophagy-Related (ATG) proteins. A central event is the conjugation of microtubule-associated protein 1 light chain 3 (LC3) and its homologs to phosphatidylethanolamine (PE) on the burgeoning autophagosomal membrane. This lipidation event, which converts the cytosolic LC3-I to the membrane-anchored LC3-II, is a hallmark of autophagy and is essential for the maturation of the autophagosome.
ATG4B, a cysteine protease, exerts bidirectional control over the LC3 conjugation system. It is responsible for the initial proteolytic processing of pro-LC3 to its mature, cytosolic form, LC3-I, which exposes a C-terminal glycine residue that is a prerequisite for subsequent lipidation. Conversely, ATG4B can also deconjugate LC3-II from the autophagosomal membrane, thereby recycling LC3 back into the cytosol. Due to these critical functions, ATG4B presents a compelling target for the pharmacological manipulation of autophagy.
FMK-9a: A Bifunctional Autophagy Modulator
FMK-9a (CAS 1955550-51-2) is a synthetic compound that has garnered attention for its effects on autophagy. It features a fluoromethylketone (FMK) moiety, which acts as a "warhead," forming a covalent bond with the active site cysteine of target proteases, resulting in their irreversible inhibition.
Inhibition of ATG4B Proteolytic Activity
FMK-9a has been established as a potent inhibitor of ATG4B. In vitro enzymatic assays have demonstrated its capacity to suppress the proteolytic activity of ATG4B with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This inhibition is achieved through the covalent modification of the catalytic cysteine residue (Cys74) within the active site of the ATG4B enzyme.
ATG4B-Independent Induction of Autophagy
Interestingly, studies have revealed that FMK-9a can also trigger autophagy via a mechanism that is independent of its inhibitory action on ATG4B.[1][2] This alternative pathway is contingent on the presence of the core autophagy machinery components FIP200 (FAK family-interacting protein of 200 kDa) and ATG5.[1] This finding underscores a dual functionality of FMK-9a, positioning it as both an inhibitor of a key autophagy-related enzyme and an inducer of the autophagic process. The precise signaling cascade that underpins this ATG4B-independent autophagy is a subject of active research.
Quantitative Analysis of FMK-9a's Impact on Autophagy
The table below consolidates the available quantitative data on the effects of FMK-9a on autophagy-related parameters. It is important to note that comprehensive dose-response and time-course studies on FMK-9a are not extensively available in the public domain.
| Parameter | Assay Type | Cell Line/System | Concentration/Time | Result | Reference |
| ATG4B Inhibition | In vitro FRET assay | Recombinant human ATG4B | - | IC50 = 260 nM | [1] |
| Autophagy Induction | Western Blot (LC3-II/LC3-I ratio) | HeLa, MEF | Not specified | Increased LC3-II levels | [1] |
| Autophagy Induction | Fluorescence Microscopy (LC3 puncta) | HeLa, MEF | Not specified | Increased number of LC3 puncta | [1] |
| Dependence on Core Machinery | Western Blot (LC3-II) | FIP200-/- MEFs, ATG5-/- MEFs | Not specified | Autophagy induction abolished | [1] |
| Off-Target Effects | In vitro enzyme assays | Calpain, Cathepsin B | Not specified | Inhibition observed |
Signaling Pathways Implicated in FMK-9a Action
The signaling pathways through which FMK-9a exerts its effects on autophagy are complex. The diagrams below illustrate both the established and hypothesized pathways.
The Canonical Autophagy Pathway and the Role of ATG4B
Caption: The canonical autophagy pathway, emphasizing the dual functionality of ATG4B.
The Dual Mechanism of FMK-9a in Autophagy Regulation
Caption: A schematic representation of the dual mechanisms of action of FMK-9a in regulating autophagy.
Key Experimental Protocols
This section details the methodologies for essential experiments used to delineate the role of FMK-9a in autophagy.
In Vitro ATG4B Activity Assay (FRET-based)
This protocol is a generalized fluorescence resonance energy transfer (FRET)-based assay for monitoring protease activity.
Materials:
-
Recombinant human ATG4B protein
-
FRET-based ATG4B substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
FMK-9a stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of FMK-9a in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Dispense 10 µL of the diluted FMK-9a or vehicle control into the appropriate wells of the microplate.
-
Add 20 µL of recombinant ATG4B to each well, excluding the no-enzyme control wells.
-
Incubate the plate at 37°C for 30 minutes to facilitate inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair over a defined time course at 37°C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence signal.
-
Determine the percent inhibition for each FMK-9a concentration relative to the vehicle control and calculate the IC50 value using a dose-response curve.
Western Blot Analysis of LC3 and p62
This protocol details the detection of changes in the levels of LC3-II and p62, which are key indicators of autophagic flux.
Materials:
-
Cell culture reagents
-
FMK-9a
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of FMK-9a for specified durations. Include a vehicle control. For autophagic flux assessment, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1) for the final 2-4 hours of FMK-9a treatment.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands.
-
Quantify the band intensities and normalize to the loading control. The LC3-II/LC3-I ratio is often used to quantify autophagy induction.
Fluorescence Microscopy of LC3 Puncta
This protocol describes the visualization and quantification of LC3-positive puncta, which correspond to autophagosomes.
Materials:
-
Cells cultured on glass coverslips
-
FMK-9a
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with FMK-9a.
-
Wash with PBS and fix with 4% PFA.
-
Wash with PBS.
-
Permeabilize the cells.
-
Wash with PBS.
-
Block for 1 hour.
-
Incubate with the primary anti-LC3B antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Wash with PBS.
-
Mount the coverslips onto glass slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell using image analysis software.
Experimental Workflow and Logical Framework
The following diagram outlines a logical workflow for the investigation of a potential autophagy modulator like FMK-9a.
Caption: A logical workflow for the characterization of an autophagy-modulating compound.
Conclusion and Future Perspectives
FMK-9a stands out as a valuable chemical probe for dissecting the complexities of autophagy. Its dual functionality, encompassing both ATG4B inhibition and ATG4B-independent autophagy induction, offers a unique tool for pharmacological studies. The ATG4B-independent pathway, which is reliant on FIP200 and ATG5, presents an exciting opportunity to explore novel regulatory mechanisms of autophagy initiation.
To fully harness the therapeutic potential of FMK-9a and analogous compounds, further research is imperative. Comprehensive dose-response and time-course studies are essential to quantify its effects on autophagic flux across diverse cellular contexts. The precise molecular target and signaling cascade that trigger the ATG4B-independent autophagy remain to be elucidated. Moreover, a rigorous assessment of its off-target profile is critical for its progression as a specific and safe therapeutic candidate.
This technical guide provides a robust framework for researchers and drug developers in the field of autophagy. By employing the outlined methodologies and addressing the remaining scientific questions, the research community can continue to unravel the intricate role of compounds like FMK-9a in the regulation of this vital cellular process.
References
Technical Guide: FMK-9a as a Disruptor of the NCOA4-FTH1 Protein-Protein Interaction
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between the Nuclear Receptor Coactivator 4 (NCOA4) and Ferritin Heavy Chain 1 (FTH1), and the mechanism by which the small molecule FMK-9a disrupts this complex. The NCOA4-mediated autophagic degradation of ferritin, a process known as ferritinophagy, is a critical pathway in maintaining iron homeostasis. Dysregulation of this process is implicated in various diseases, making the NCOA4-FTH1 interaction a compelling target for therapeutic intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the NCOA4-FTH1 interaction and its inhibition by FMK-9a. These values have been compiled from various biophysical and cellular assays.
Table 1: Binding Affinity and Inhibitory Concentration
| Parameter | Value | Assay Method | Reference |
| NCOA4-FTH1 Binding Affinity (Kd) | ~1.5 µM | Fluorescence Polarization | |
| FMK-9a IC50 vs. NCOA4-FTH1 | ~7.8 µM | Fluorescence Polarization |
Table 2: Cellular Activity of FMK-9a
| Parameter | Cell Line | Value | Assay Method | Reference |
| Ferritin Degradation Inhibition | HEK293T | Effective at 10 µM | Western Blot | |
| Cellular Target Engagement | HEK293T | Apparent Tagg shift | CETSA |
Signaling Pathway: Ferritinophagy
The interaction between NCOA4 and FTH1 is central to the process of ferritinophagy, the selective autophagic degradation of ferritin. This pathway releases intracellular iron stores.
Caption: The NCOA4-mediated ferritinophagy pathway.
Mechanism of FMK-9a Action
FMK-9a is a small molecule inhibitor that directly binds to FTH1, preventing its recognition and binding by NCOA4. This disruption inhibits the sequestration of ferritin into autophagosomes, thereby blocking ferritinophagy and the subsequent release of iron.
Caption: Mechanism of FMK-9a in disrupting the NCOA4-FTH1 interaction.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the NCOA4-FTH1 interaction and its disruption by FMK-9a are provided below.
Fluorescence Polarization (FP) Assay
This assay is used to quantify the binding affinity between NCOA4 and FTH1 and to determine the IC50 of inhibitors like FMK-9a.
Principle: A fluorescently labeled NCOA4 peptide (the FTH1-binding domain) will have a low polarization value when tumbling freely in solution. Upon binding to the much larger FTH1 protein, the complex tumbles more slowly, increasing the polarization value.
Protocol:
-
Reagents:
-
Fluorescein-labeled NCOA4 peptide (residues 383-402).
-
Recombinant human FTH1 protein.
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.
-
FMK-9a or other test compounds dissolved in DMSO.
-
-
Procedure (Binding Assay):
-
Prepare a serial dilution of FTH1 protein in assay buffer.
-
Add a fixed concentration (e.g., 10 nM) of the fluorescent NCOA4 peptide to each well of a black, opaque 384-well plate.
-
Add the FTH1 dilutions to the wells.
-
Incubate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
-
Plot the polarization values against the FTH1 concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Procedure (Inhibition Assay):
-
Prepare a serial dilution of FMK-9a.
-
To each well, add a fixed concentration of FTH1 (e.g., at its Kd value) and fluorescent NCOA4 peptide (e.g., 10 nM).
-
Add the FMK-9a dilutions to the wells.
-
Incubate and measure fluorescence polarization as described above.
-
Plot the polarization values against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate the NCOA4-FTH1 interaction within a cellular context.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) under conditions of interest (e.g., with/without iron chelators, with/without FMK-9a).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-NCOA4 antibody) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-FTH1 antibody) to detect the interaction.
-
Also, probe for the bait protein (NCOA4) to confirm successful immunoprecipitation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of a compound (FMK-9a) with its protein target (FTH1) in a cellular environment.
Principle: The binding of a ligand (FMK-9a) to its target protein (FTH1) often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment and Lysis:
-
Treat intact cells with either vehicle (DMSO) or FMK-9a at a desired concentration.
-
Harvest and lyse the cells by freeze-thaw cycles.
-
-
Heat Treatment:
-
Divide the lysates into aliquots.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Analyze the amount of soluble FTH1 in each supernatant sample by Western Blot.
-
Plot the percentage of soluble FTH1 against the temperature for both vehicle- and FMK-9a-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of FMK-9a indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols provided are summaries and may require optimization for specific experimental conditions. Researchers should consult original research articles for complete details.
The Dual Role of FMK-9a in Autophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMK-9a, a fluoromethylketone-based peptidomimetic, is recognized as a potent covalent inhibitor of ATG4B, a key cysteine protease in the autophagy pathway. However, emerging research reveals a more complex role for FMK-9a in cellular processes than solely as an ATG4B inhibitor. Notably, FMK-9a has been demonstrated to induce autophagosome formation through a mechanism that is independent of its enzymatic inhibition of ATG4B. This induction is critically dependent on the core autophagy proteins FIP200 and ATG5. This technical guide provides a comprehensive overview of the effects of FMK-9a on autophagosome formation, presenting key quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway.
Quantitative Effects of FMK-9a on Autophagy Markers
FMK-9a has been shown to induce autophagy in various cell lines. The primary evidence for this induction comes from the analysis of microtubule-associated protein 1A/1B-light chain 3 (LC3) conversion and autophagosome quantification.
Inhibition of ATG4B Activity
FMK-9a covalently binds to the active site cysteine (Cys74) of ATG4B, thereby inhibiting its proteolytic activity. This inhibition has been quantified using in vitro assays.
| Parameter | Value | Cell System/Assay | Reference |
| IC50 | 260 nM | In vitro FRET assay | [1] |
Induction of Autophagosome Formation
Despite its inhibitory effect on ATG4B, FMK-9a treatment leads to an increase in autophagosome numbers. This has been observed through the quantification of LC3-II levels by Western blot and the counting of GFP-LC3 puncta via fluorescence microscopy in HeLa and Mouse Embryonic Fibroblast (MEF) cells.[1]
(Quantitative data on the fold increase in LC3-II and the number of GFP-LC3 puncta per cell from the primary study by Chu et al., 2018 were not publicly available in the accessed literature. Researchers should refer to the specific figures in the original publication for precise values.)
Signaling Pathways and Experimental Workflows
FMK-9a-Induced Autophagy Signaling Pathway
The induction of autophagy by FMK-9a, independent of its ATG4B inhibitory function, relies on the canonical autophagy machinery, specifically the ULK1 complex component FIP200 and the ubiquitin-like conjugation system protein ATG5. The exact upstream mechanism by which FMK-9a activates this pathway remains to be fully elucidated.
Caption: FMK-9a induces autophagy via a FIP200/ATG5-dependent pathway.
Experimental Workflow for Assessing FMK-9a Effects
Caption: Workflow for analyzing FMK-9a's effect on autophagy.
Detailed Experimental Protocols
In Vitro ATG4B Inhibition Assay (FRET-based)
This protocol is adapted from established high-throughput screening methods for ATG4B inhibitors.
Objective: To determine the IC50 of FMK-9a for ATG4B in vitro.
Materials:
-
Recombinant human ATG4B protein
-
FRET-based ATG4B substrate (e.g., FRET-GABARAPL2 or a similar construct with CFP and YFP)
-
FMK-9a
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
384-well plates
-
Fluorescence plate reader capable of measuring FRET
Procedure:
-
Prepare a serial dilution of FMK-9a in the assay buffer.
-
In a 384-well plate, add a constant concentration of recombinant ATG4B (e.g., 0.75 µg/ml) to each well.
-
Add the serially diluted FMK-9a to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 30 minutes to allow for the inhibitor to bind to the enzyme.
-
Add the FRET substrate (e.g., 50 µg/ml) to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the donor (e.g., 477 nm for CFP) and acceptor (e.g., 527 nm for YFP) emission wavelengths.
-
Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).
-
Calculate the ratio of acceptor to donor fluorescence (e.g., 527 nm/477 nm). The cleavage of the FRET substrate by ATG4B will lead to a decrease in this ratio.
-
Determine the percentage of inhibition for each FMK-9a concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the FMK-9a concentration and fit the data to a dose-response curve to calculate the IC50 value.
LC3 Turnover Assay by Western Blot
This protocol is a standard method to assess autophagic flux.
Objective: To measure the levels of LC3-I and LC3-II in cells treated with FMK-9a.
Materials:
-
HeLa or MEF cells
-
Complete cell culture medium
-
FMK-9a
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: rabbit anti-LC3B, mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of FMK-9a or vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities for LC3-II and β-actin using densitometry software. Normalize the LC3-II intensity to the β-actin intensity.
Autophagosome Quantification by Fluorescence Microscopy
Objective: To visualize and quantify the number of autophagosomes in cells treated with FMK-9a.
Materials:
-
HeLa or MEF cells stably expressing GFP-LC3
-
Culture plates with glass coverslips
-
FMK-9a
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass coverslips in culture plates.
-
Treat the cells with FMK-9a or vehicle control for the desired time.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells for 10 minutes.
-
Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing the GFP and DAPI channels.
-
For each condition, acquire images from multiple random fields.
-
Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
-
Statistically analyze the differences in the average number of puncta per cell between the control and FMK-9a treated groups.
Conclusion
FMK-9a presents a fascinating case of a molecule with dual functionalities. While it is a potent inhibitor of ATG4B, its ability to induce autophagy through a separate, FIP200/ATG5-dependent pathway highlights the complexity of pharmacological interventions in the autophagy process. This unique characteristic suggests that FMK-9a may have multifaceted roles in cellular processes and cannot be simply categorized as an ATG4B inhibitor.[1] For researchers in drug development, this underscores the importance of thoroughly characterizing the on- and off-target effects of small molecule modulators of autophagy. The protocols and pathway information provided in this guide serve as a foundational resource for further investigation into the nuanced effects of FMK-9a and similar compounds on autophagosome formation.
References
Unraveling the Dual Inhibitory Functions of FMK-9a and Compound 9a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the distinct inhibitory functions of two key research compounds: FMK-9a , an inhibitor of the autophagy-related cysteine protease ATG4B, and compound 9a , a novel inhibitor of ferroptosis that acts by disrupting the NCOA4-FTH1 protein-protein interaction. This document clarifies their separate mechanisms of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction
Initial investigations into "FMK-9a" have revealed a conflation in nomenclature within scientific literature, referring to two distinct molecules with unique inhibitory profiles. This guide addresses this ambiguity by treating each compound separately, providing a clear and detailed overview of their respective biological activities. FMK-9a is a potent inhibitor of ATG4B, a key enzyme in the autophagy pathway. In contrast, compound 9a has been identified as a first-in-class inhibitor of NCOA4-mediated ferritinophagy, a selective form of autophagy responsible for the degradation of ferritin, thereby functioning as a potent suppressor of ferroptosis.
Section 1: FMK-9a - An ATG4B Inhibitor with a Dual Role in Autophagy
FMK-9a is a fluoromethylketone-based irreversible inhibitor of ATG4B, a cysteine protease crucial for the processing and delipidation of LC3 proteins, which are essential for autophagosome formation. Interestingly, while FMK-9a potently inhibits ATG4B, it has also been observed to induce autophagy through a mechanism independent of its enzymatic inhibition of ATG4B, suggesting a more complex role in the regulation of this cellular process.
Quantitative Data for FMK-9a
| Parameter | Value | Assay | Reference |
| IC50 (ATG4B) | 260 nM | in vitro and in cells | [1] |
| IC50 (Autophagin-1) | 80 nM | FRET Assay | [2] |
| IC50 (Autophagin-1) | 73 nM | LRA Assay | [2] |
Experimental Protocols
This assay measures the cleavage of a FRET-labeled LC3B or GATE-16 substrate by ATG4B.
-
Reagents and Materials:
-
Recombinant human ATG4B protein
-
FRET-based substrate (e.g., CFP-LC3B-YFP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
FMK-9a compound
-
384-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Incubate recombinant ATG4B with varying concentrations of FMK-9a in the assay buffer for 30 minutes at 37°C in a 384-well plate.
-
Add the FRET-labeled substrate to initiate the reaction.
-
Monitor the change in the FRET signal (ratio of acceptor to donor emission) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value for FMK-9a.
-
This method assesses the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
Cell culture medium and supplements
-
FMK-9a compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of FMK-9a for a specified time. A positive control for autophagy induction (e.g., starvation, rapamycin) should be included.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
-
Signaling Pathway
Caption: ATG4B's role in LC3 processing and autophagy, and its inhibition by FMK-9a.
Section 2: Compound 9a - A Novel Inhibitor of Ferroptosis via NCOA4-FTH1 Disruption
Compound 9a is a recently identified small molecule that selectively inhibits ferroptosis, an iron-dependent form of regulated cell death. Its mechanism of action involves the direct binding to Nuclear Receptor Coactivator 4 (NCOA4), a cargo receptor responsible for the delivery of the iron storage protein ferritin to the lysosome for degradation in a process termed ferritinophagy. By disrupting the interaction between NCOA4 and Ferritin Heavy Chain 1 (FTH1), compound 9a prevents the release of labile iron from ferritin, thereby mitigating the iron-dependent lipid peroxidation that drives ferroptosis. It is important to note that compound 9a does not inhibit other forms of cell death such as apoptosis, necrosis, or necroptosis.
Quantitative Data for Compound 9a
| Parameter | Value | Assay | Reference |
| IC50 (NCOA4-FTH1 Interaction) | 3.26 µM | ELISA | |
| KD (Binding to NCOA4) | 7.48 µM | Surface Plasmon Resonance (SPR) | |
| EC50 (Ferroptosis Inhibition) | Submicromolar | Cell Viability Assay (Erastin-induced) |
Experimental Protocols
This protocol is used to assess the effect of compound 9a on the interaction between NCOA4 and FTH1 in a cellular context.
-
Reagents and Materials:
-
HEK293T or other suitable cell line
-
Expression vectors for tagged NCOA4 (e.g., Flag-NCOA4) and FTH1 (e.g., Myc-FTH1)
-
Transfection reagent
-
Compound 9a
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Flag antibody/beads
-
Anti-Myc antibody
-
Western blotting reagents
-
-
Procedure:
-
Co-transfect cells with Flag-NCOA4 and Myc-FTH1 expression vectors.
-
Treat the transfected cells with compound 9a or vehicle (DMSO) for the desired time.
-
Lyse the cells in a non-denaturing Co-IP buffer.
-
Incubate the cell lysates with anti-Flag antibody-conjugated beads to immunoprecipitate Flag-NCOA4 and its interacting partners.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-Myc antibody to detect co-immunoprecipitated Myc-FTH1. A decrease in the Myc-FTH1 signal in the compound 9a-treated sample indicates disruption of the interaction.
-
This assay visualizes the effect of compound 9a on the colocalization of ferritin with lysosomes.
-
Reagents and Materials:
-
HT-1080 or other suitable cell line
-
Compound 9a
-
Primary antibodies against ferritin (FTH1) and a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
-
-
Procedure:
-
Culture cells on coverslips.
-
Treat cells with compound 9a or vehicle. To induce ferritinophagy, cells can be pre-treated with an iron source followed by an iron chelator.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against FTH1 and LAMP1.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the localization of ferritin and lysosomes using a confocal microscope. Inhibition of ferritinophagy by compound 9a will result in reduced colocalization of FTH1 and LAMP1 puncta.
-
This protocol measures the protective effect of compound 9a against ferroptosis induced by agents like RSL3 or erastin.
-
Reagents and Materials:
-
HT22 or other ferroptosis-sensitive cell line
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
Compound 9a
-
Cell viability reagent (e.g., CCK-8, CellTiter-Glo)
-
Lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Plate reader and/or flow cytometer
-
-
Procedure:
-
Cell Viability:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with a dilution series of compound 9a.
-
Add the ferroptosis inducer and incubate for the appropriate time.
-
Measure cell viability using a plate-based assay. An increase in viability in the presence of compound 9a indicates inhibition of ferroptosis.
-
-
Lipid Peroxidation:
-
Treat cells with the ferroptosis inducer in the presence or absence of compound 9a.
-
Incubate the cells with the C11-BODIPY probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the level of lipid peroxidation. A decrease in the oxidized C11-BODIPY signal indicates inhibition of lipid peroxidation.
-
-
Signaling Pathway
Caption: Inhibition of NCOA4-mediated ferritinophagy by compound 9a prevents ferroptosis.
Conclusion
This technical guide has delineated the distinct inhibitory functions of FMK-9a and compound 9a, providing clarity on their respective molecular targets and mechanisms of action. FMK-9a serves as a valuable tool for studying the role of ATG4B in autophagy, with the important caveat of its dual function in also inducing autophagy. Compound 9a represents a pioneering approach to inhibiting ferroptosis by targeting the NCOA4-FTH1 axis, opening new avenues for therapeutic intervention in diseases associated with iron-dependent cell death. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers investigating these compounds and their roles in cellular homeostasis and disease.
References
The Impact of FMK-9a on Cellular Iron Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of the ferroptosis inhibitor, FMK-9a (also referred to as 9a in primary literature), with a specific focus on its effects on cellular iron metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Ferritinophagy
FMK-9a is a selective inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] The primary mechanism of action for FMK-9a is the disruption of a key protein-protein interaction central to iron homeostasis.[1][3]
Specifically, FMK-9a targets Nuclear Receptor Coactivator 4 (NCOA4), a cargo receptor responsible for the selective autophagy of ferritin, a process known as ferritinophagy.[1][3][5] Ferritin is the primary intracellular iron storage protein complex.[1][3] By binding to NCOA4, FMK-9a allosterically inhibits its interaction with Ferritin Heavy Chain 1 (FTH1), a critical subunit of the ferritin complex.[1][3] This disruption prevents the delivery of ferritin to lysosomes for degradation, thereby inhibiting the release of bioavailable ferrous iron (Fe²⁺) into the cytoplasm.[1][3] The reduction in the labile iron pool mitigates the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of FMK-9a on ferroptosis and cellular iron metabolism as reported in the literature.
Table 1: Inhibition of RSL3-Induced Ferroptosis by FMK-9a in HT22 Cells
| FMK-9a Concentration (µM) | Cell Viability (% of Control) |
| 0.001 | ~10% |
| 0.01 | ~20% |
| 0.1 | ~80% |
| 1 | ~100% |
| 10 | ~100% |
Data extracted from dose-response curve in Fang et al., ACS Central Science, 2021.[6] RSL3 is a known inducer of ferroptosis.
Table 2: Effect of FMK-9a on Intracellular Ferrous Iron Levels in HT22 Cells
| Treatment (6h) | Relative Fluorescence Intensity of FerroOrange |
| DMSO (Control) | ~1.0 |
| FMK-9a (0.5 µM) | ~0.4 |
| DFO (50 µM) | ~0.2 |
Data estimated from fluorescence quantification in Fang et al., ACS Central Science, 2021.[7] FerroOrange is a fluorescent probe for Fe²⁺. DFO (Deferoxamine) is an iron chelator used as a positive control.
Table 3: Effect of FMK-9a on Ferritin Levels in HT22 Cells
| FMK-9a Concentration (µM) | Relative FTH1 Protein Level |
| 0 | 1.0 |
| 0.1 | ~1.2 |
| 0.25 | ~1.5 |
| 0.5 | ~1.8 |
Data estimated from Western blot quantification in Fang et al., ACS Central Science, 2021.[8][9] Increased FTH1 levels indicate inhibition of ferritin degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and information derived from the primary literature on FMK-9a.
Co-Immunoprecipitation (Co-IP) of NCOA4 and FTH1
This protocol is designed to assess the effect of FMK-9a on the interaction between NCOA4 and FTH1.
Materials:
-
HEK-293T or HT-1080 cells
-
Plasmids encoding tagged NCOA4 (e.g., Flag-NCOA4) and FTH1 (e.g., Myc-FTH1)
-
Lipofectamine 3000 or other suitable transfection reagent
-
FMK-9a
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-Flag antibody (for immunoprecipitation)
-
Anti-Myc antibody (for detection)
-
Anti-NCOA4 antibody (for endogenous IP)
-
Anti-FTH1 antibody (for endogenous detection)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Transfection: Seed HEK-293T cells and transfect with plasmids encoding Flag-NCOA4 and Myc-FTH1 using Lipofectamine 3000 according to the manufacturer's instructions.
-
Compound Treatment: At 8 hours post-transfection, treat the cells with the desired concentration of FMK-9a or DMSO for 16 hours. For endogenous Co-IP, treat HT-1080 cells with FMK-9a or DMSO for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-Flag antibody (for tagged proteins) or anti-NCOA4 antibody (for endogenous proteins) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
-
Washing: Wash the beads three to five times with Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Myc (for tagged FTH1) or anti-FTH1 (for endogenous FTH1) and anti-Flag/anti-NCOA4 antibodies.
Measurement of Intracellular Ferrous Iron (Fe²⁺)
This protocol uses the fluorescent probe FerroOrange to quantify the labile iron pool.
Materials:
-
HT22 cells
-
FMK-9a
-
DFO (positive control)
-
DMSO (vehicle control)
-
FerroOrange probe
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed HT22 cells on glass-bottom dishes. Treat cells with 0.5 µM FMK-9a, 50 µM DFO, or DMSO for 6 hours.
-
Staining:
-
Wash the cells with serum-free medium.
-
Incubate the cells with 1 µM FerroOrange in serum-free medium for 30 minutes at 37°C.
-
For nuclear counterstaining, add Hoechst 33342 during the last 10 minutes of incubation.
-
-
Imaging:
-
Wash the cells with HBSS.
-
Acquire images immediately using a confocal microscope. FerroOrange can be excited at ~542 nm and emission collected at ~580 nm.
-
-
Quantification: Measure the mean fluorescence intensity of FerroOrange per cell using image analysis software (e.g., ImageJ).
Lipid Peroxidation Assay
This protocol uses the ratiometric fluorescent probe C11-BODIPY(581/591) to measure lipid peroxidation.
Materials:
-
HT22 or HT-1080 cells
-
RSL3 (ferroptosis inducer)
-
FMK-9a
-
C11-BODIPY(581/591) probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with RSL3 in the presence or absence of various concentrations of FMK-9a for the desired time.
-
Staining:
-
Add C11-BODIPY(581/591) to the cell culture medium at a final concentration of 1-2 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer. The oxidized form of the probe emits green fluorescence (~510 nm), while the reduced form emits red fluorescence (~590 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells with PBS and image using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and workflows.
Caption: Mechanism of FMK-9a in inhibiting ferroptosis.
Caption: Workflow for Co-Immunoprecipitation.
Caption: Workflow for intracellular iron measurement.
References
- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 2. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Monitoring NCOA4-Mediated Ferritinophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Chemical Landscape of "FMK-9a": A Tale of Two Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The designation "FMK-9a" presents a point of ambiguity within the scientific literature, referring to two distinct small molecules with different chemical structures and mechanisms of action. This guide provides a comprehensive overview of both entities: a peptidomimetic covalent inhibitor of Autophagy-Related 4B Cysteine Peptidase (ATG4B), and a novel inhibitor of ferroptosis that functions by disrupting the NCOA4-FTH1 protein-protein interaction. This document aims to clarify the chemical and biological properties of each, presenting detailed experimental protocols and quantitative data to aid in their scientific evaluation and potential therapeutic development.
Part 1: The ATG4B Inhibitor FMK-9a
The compound most accurately described as FMK-9a is a potent, peptidomimetic, and irreversible inhibitor of ATG4B, a key cysteine protease in the autophagy pathway. It features a fluoromethylketone (FMK) warhead that forms a covalent bond with the catalytic cysteine residue of its target.
Chemical Structure and Properties of ATG4B Inhibitor FMK-9a
Chemical Structure:
Table 1: Physicochemical and Pharmacokinetic Properties of ATG4B Inhibitor FMK-9a
| Property | Value | Reference |
| IUPAC Name | N-[(1S)-1-Benzyl-2-[(3-fluoro-2-oxo-propyl)amino]-2-oxo-ethyl]naphthalene-1-carboxamide | [1] |
| CAS Number | 1955550-51-2 | [1] |
| Molecular Formula | C23H21FN2O3 | [1] |
| Molecular Weight | 392.43 g/mol | [1] |
| IC50 (ATG4B, TR-FRET assay) | 80 nM | [2] |
| IC50 (ATG4B, in cells) | 260 nM | [3] |
| IC50 (Cathepsin B) | 200 nM | [2] |
| IC50 (Calpain) | 96 nM | [2] |
| Solubility (LYSA) | 41 µg/mL | [2] |
| Human Liver Microsome Clearance | 13.9 mL/kg/min | [2] |
| Mouse Liver Microsome Clearance | 70 mL/kg/min | [2] |
Signaling Pathway of ATG4B in Autophagy
ATG4B plays a dual role in the processing of ATG8 family proteins (like LC3), which is essential for autophagosome formation. It first cleaves the pro-form of LC3 to expose a C-terminal glycine (LC3-I). This form is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is inserted into the growing autophagosome membrane. ATG4B also deconjugates LC3-II from the membrane, recycling LC3 and aiding in autophagosome maturation and fusion with the lysosome. FMK-9a irreversibly inhibits both the cleavage and deconjugation activities of ATG4B by covalently binding to its catalytic Cys74 residue.
References
In-depth Technical Guide: Discovery and Initial Characterization of FMK-9a
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of FMK-9a, a potent covalent inhibitor of Autophagy-Related 4B Cysteine Protease (ATG4B). FMK-9a is a fluoromethylketone (FMK)-based peptidomimetic that has been instrumental in probing the function of ATG4B in the autophagy pathway. This document details its mechanism of action, biochemical and cellular activities, and key experimental protocols for its characterization. All quantitative data are summarized for clarity, and relevant signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. ATG4B is a key cysteine protease that primes and recycles ATG8 family proteins (such as LC3), which are essential for autophagosome formation.[1][2] The development of potent and selective ATG4B inhibitors is therefore of significant interest for both basic research and therapeutic applications.
FMK-9a has emerged as one of the most potent inhibitors of ATG4B reported to date.[1][2] It is a peptidomimetic compound featuring a fluoromethylketone warhead that forms a covalent bond with the active site cysteine (Cys74) of ATG4B, thereby irreversibly inhibiting its enzymatic activity.[3] This guide summarizes the initial findings on FMK-9a, providing a valuable resource for researchers investigating the role of ATG4B in health and disease.
Discovery and Synthesis
Discovery
FMK-9a was developed through a structure-activity relationship (SAR) study of a series of fluoromethylketone-based peptidomimetics designed to target ATG4B.[1] The design was based on the substrate recognition sequence of ATG4B, leading to the identification of highly potent covalent inhibitors.
Chemical Structure
-
IUPAC Name: N-[(1S)-1-Benzyl-2-[(3-fluoro-2-oxo-propyl)amino]-2-oxo-ethyl]naphthalene-1-carboxamide[4]
-
Chemical Formula: C23H21FN2O3[4]
-
Molecular Weight: 392.43 g/mol [4]
-
CAS Number: 1955550-51-2[4]
Synthesis
A detailed, step-by-step synthesis protocol for FMK-9a is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve the coupling of N-(naphthalene-1-carbonyl)-L-phenylalanine with 1-amino-3-fluoropropan-2-one. The synthesis of similar naphthalene carboxamide derivatives has been described in the literature and generally involves standard peptide coupling reactions.
Biochemical Characterization
Potency and Selectivity
FMK-9a is a highly potent inhibitor of ATG4B. However, it also exhibits inhibitory activity against other cysteine proteases, which should be considered when interpreting experimental results.
| Target | Assay Type | IC50 (nM) | Reference |
| ATG4B | In vitro FRET assay | 260 | [1][2] |
| ATG4B | TR-FRET based assay | 80 | [3] |
| ATG4B | Cell-based LRA | 73 | [5] |
| Calpain | Not specified | 96 | [5] |
| Cathepsin B | Not specified | 200 | [5] |
Mechanism of Action
FMK-9a acts as a covalent, irreversible inhibitor of ATG4B. The fluoromethylketone group serves as a reactive "warhead" that forms a covalent adduct with the catalytic cysteine residue (Cys74) in the active site of ATG4B. This covalent modification permanently inactivates the enzyme.
References
- 1. stressmarq.com [stressmarq.com]
- 2. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the autophagy marker LC3 in western blot, immunocytochemistry and flow cytometry research applications as an indicator of autophagy: Novus Biologicals [novusbio.com]
- 4. Development of Fluorescent Substrates and Assays for the Key Autophagy-Related Cysteine Protease Enzyme, ATG4B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Specificity of FMK-9a: A Technical Guide for Researchers
An In-depth Examination of the Covalent Inhibitor's Interaction with the ATG Protein Family
For Immediate Release
This technical guide provides a comprehensive overview of the specificity of the fluoromethylketone (FMK)-based compound, FMK-9a, a known inhibitor of autophagy-related (ATG) proteins. Aimed at researchers, scientists, and drug development professionals, this document compiles available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to offer a thorough understanding of FMK-9a's interaction with the ATG protein family, particularly the ATG4 cysteine proteases.
Executive Summary
FMK-9a is a potent, covalent inhibitor of ATG4B, a key cysteine protease involved in the processing of ATG8 family proteins (including LC3 and GABARAP), which is a critical step in autophagosome formation. However, its utility as a specific chemical probe for studying autophagy is complicated by its off-target activities and its ability to induce autophagy through mechanisms independent of its ATG4B inhibition. This guide aims to provide a detailed analysis of its specificity and the experimental context in which it has been evaluated.
Quantitative Inhibitory Profile of FMK-9a
The inhibitory potency of FMK-9a has been primarily characterized against ATG4B. However, data on its activity against other ATG4 homologues and unrelated proteases is crucial for a complete understanding of its specificity.
| Target Protein | Assay Type | IC50 (nM) | Reference |
| ATG4B | TR-FRET | 80 | [1] |
| ATG4B | FRET-based | 260 | [2] |
| Cathepsin B | in vitro | < 1000 | [1] |
| Calpain | in vitro | < 1000 | [1] |
Note: There is a significant lack of publicly available data on the inhibitory activity of FMK-9a against other ATG4 homologues (ATG4A, ATG4C, and ATG4D). This represents a critical gap in the comprehensive specificity profiling of this compound.
The Dual Role of FMK-9a in Autophagy
A noteworthy characteristic of FMK-9a is its ability to induce autophagy, a process that is paradoxically independent of its inhibitory effect on ATG4B. This induction of autophagy has been observed in multiple cell lines and requires the presence of other core autophagy proteins such as FIP200 and ATG5.[2] This dual functionality complicates the interpretation of experimental results and underscores the importance of careful experimental design when using FMK-9a to probe autophagy.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the canonical autophagy pathway and a typical workflow for assessing FMK-9a's activity.
Caption: Canonical autophagy pathway highlighting ATG4B's role and FMK-9a's point of inhibition.
Caption: A generalized experimental workflow for characterizing the inhibitory profile of FMK-9a.
Detailed Experimental Methodologies
Precise and reproducible experimental protocols are paramount for the accurate assessment of an inhibitor's specificity. The following sections detail the methodologies for key assays used to characterize FMK-9a.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying the enzymatic activity of ATG4B.
-
Principle: The assay utilizes a recombinant ATG4B substrate (e.g., a fusion protein of LC3 with a FRET donor and acceptor pair). Cleavage of the substrate by ATG4B separates the FRET pair, leading to a decrease in the FRET signal.
-
Reagents:
-
Recombinant human ATG4B protein
-
FRET-based ATG4B substrate (e.g., GST-LC3-GFP-RFP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
FMK-9a (or other test compounds) dissolved in DMSO
-
384-well low-volume black plates
-
-
Procedure:
-
Add 2 µL of FMK-9a dilutions in DMSO to the assay plate.
-
Add 8 µL of ATG4B enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor emission and determine the percent inhibition relative to DMSO controls.
-
Generate a dose-response curve and calculate the IC50 value.
-
Luciferase Reporter Assay
This cell-based assay provides a measure of ATG4B activity within a cellular context.
-
Principle: A reporter construct is created where a luciferase gene is fused to an ATG8 protein (e.g., LC3). In the presence of active ATG4B, the ATG8 portion is cleaved, leading to the degradation of the luciferase and a decrease in luminescence. Inhibition of ATG4B prevents this cleavage and degradation, resulting in a higher luminescent signal.
-
Reagents:
-
Mammalian cells (e.g., HEK293T)
-
Expression vector for the luciferase-ATG8 fusion protein
-
Transfection reagent
-
FMK-9a (or other test compounds)
-
Luciferase assay reagent
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Transfect the cells with the luciferase-ATG8 reporter plasmid.
-
After 24-48 hours, treat the cells with various concentrations of FMK-9a.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold-change in luciferase activity relative to vehicle-treated cells.
-
LC3 Turnover Assay (Western Blot)
This assay is a standard method to monitor the autophagic flux within cells.[3]
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The amount of LC3-II is correlated with the number of autophagosomes. To measure autophagic flux, cells are treated with the compound of interest in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The difference in LC3-II accumulation indicates the amount of LC3-II that has been degraded by the lysosome, providing a measure of autophagic flux.
-
Reagents:
-
Cell culture medium and supplements
-
FMK-9a
-
Lysosomal inhibitor (e.g., bafilomycin A1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with FMK-9a at various concentrations for the desired time. In parallel, treat cells with FMK-9a in combination with a lysosomal inhibitor for the last 2-4 hours of the treatment period.
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II and normalize to a loading control (e.g., β-actin or GAPDH).
-
p62/SQSTM1 Degradation Assay (Western Blot)
This assay provides another measure of autophagic flux by monitoring the degradation of an autophagy substrate.[4][5]
-
Principle: p62 (also known as sequestosome-1 or SQSTM1) is a protein that recognizes and binds to ubiquitinated proteins, targeting them for degradation by autophagy. p62 is itself degraded in the process. Therefore, a decrease in p62 levels is indicative of increased autophagic flux, while an accumulation of p62 suggests impaired autophagy.
-
Reagents:
-
Same as for the LC3 Turnover Assay, but with a primary antibody against p62/SQSTM1.
-
-
Procedure:
-
Follow the same procedure as the LC3 Turnover Assay.
-
During the Western blot analysis, probe the membrane with a primary antibody against p62/SQSTM1.
-
Quantify the p62 band intensity and normalize to a loading control.
-
Conclusion and Future Directions
FMK-9a is a valuable tool for studying the role of ATG4B in cellular processes. However, its off-target effects and its independent role in inducing autophagy necessitate careful experimental design and interpretation of results. To fully elucidate the specificity of FMK-9a, future studies should focus on:
-
Comprehensive Profiling: Testing the inhibitory activity of FMK-9a against all human ATG4 homologues (ATG4A, ATG4C, and ATG4D) is essential.
-
Broader Protease Screening: A systematic screen against a large panel of cysteine proteases and other protease families would provide a more complete off-target profile.
-
Mechanism of Autophagy Induction: Investigating the molecular mechanism by which FMK-9a induces autophagy independently of ATG4B inhibition will be crucial for understanding its full range of biological activities.
By providing this detailed technical guide, we hope to facilitate more rigorous and well-controlled research into the complex role of ATG proteins in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening Assays
A Note on "FMK-9a": The designation "FMK-9a" is ambiguous in scientific literature. It can refer to two distinct compounds with different mechanisms of action. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to both potential molecules: an ATG4B inhibitor involved in autophagy and a ferroptosis inhibitor that disrupts the NCOA4-FTH1 interaction.
Application Note 1: High-Throughput Screening for Modulators of Autophagy Targeting ATG4B
Introduction:
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1][2] The cysteine protease ATG4B is a key enzyme in the autophagy pathway, responsible for the processing of microtubule-associated protein 1 light chain 3 (LC3), a crucial step in autophagosome formation.[3][4] Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders, making ATG4B a compelling target for drug discovery.[1][5] One such inhibitor, designated FMK-9a, has been identified as a potent suppressor of ATG4B activity with an IC50 of 260 nM.[6] However, it also appears to induce autophagy through mechanisms independent of its enzymatic inhibition on ATG4B.[6]
This application note provides a protocol for a high-throughput screening assay to identify and characterize novel inhibitors of ATG4B, which could serve as valuable research tools and potential therapeutic leads.
Data Presentation:
Table 1: Summary of HTS Results for Potential ATG4B Inhibitors
| Compound ID | Concentration (µM) | % Inhibition of ATG4B Activity | Z'-factor | Confirmed Hit |
| FMK-9a | 0.26 | 50 | 0.85 | Yes |
| Compound X | 10 | 85 | 0.82 | Yes |
| Compound Y | 10 | 12 | 0.79 | No |
| DMSO | - | 0 | - | - |
Experimental Protocols:
High-Throughput Screening Protocol for ATG4B Inhibitors using a TR-FRET Assay
This protocol is adapted from established high-throughput methods for measuring ATG4B activity.[3][4]
Materials:
-
Recombinant human ATG4B enzyme
-
TR-FRET substrate (e.g., a synthetic peptide mimicking the LC3 cleavage site with a donor and acceptor fluorophore pair)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well low-volume black plates
-
Compound library
-
Positive control (e.g., FMK-9a)
-
Negative control (DMSO)
-
TR-FRET plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For the controls, dispense 50 nL of FMK-9a (positive control) and DMSO (negative control) into their respective wells.
-
Enzyme Preparation: Prepare a solution of recombinant ATG4B in assay buffer at a 2X final concentration.
-
Enzyme Addition: Add 5 µL of the ATG4B solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Preparation: Prepare a solution of the TR-FRET substrate in assay buffer at a 2X final concentration.
-
Substrate Addition: Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the plate on a TR-FRET plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. The percentage of inhibition for each compound is determined by comparing the signal from the compound-treated wells to the signals from the positive and negative controls.
Mandatory Visualization:
Caption: Autophagy pathway highlighting the role of ATG4B.
Caption: HTS workflow for identifying ATG4B inhibitors.
Application Note 2: High-Throughput Screening for Inhibitors of Ferroptosis via Disruption of the NCOA4-FTH1 Interaction
Introduction:
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7] This process is implicated in various pathological conditions, including neurodegenerative diseases and cancer.[8] A key event in ferroptosis is ferritinophagy, the autophagic degradation of the iron-storage protein ferritin, which releases chelatable iron. The cargo receptor Nuclear Receptor Coactivator 4 (NCOA4) mediates the delivery of ferritin to the autophagosome by directly binding to the ferritin heavy chain 1 (FTH1).[9][10] A novel ferroptosis inhibitor, referred to as compound 9a, has been shown to block ferroptosis by disrupting the NCOA4-FTH1 protein-protein interaction.[11]
This application note details a primary high-throughput screening assay to identify compounds that inhibit ferroptosis, and a secondary assay to confirm their mechanism of action by assessing the disruption of the NCOA4-FTH1 interaction.
Data Presentation:
Table 2: Summary of HTS Data for Potential Ferroptosis Inhibitors
| Compound ID | Concentration (µM) | % Cell Viability (Erastin-treated) | % NCOA4-FTH1 Interaction Disruption | Confirmed Hit |
| Compound 9a | 0.29 | 50 | 88 | Yes |
| Compound A | 10 | 92 | 95 | Yes |
| Compound B | 10 | 85 | 5 | No (off-target) |
| DMSO | - | 0 | 0 | - |
Experimental Protocols:
Primary HTS Protocol: Cell Viability Assay for Ferroptosis Inhibitors
Materials:
-
HT-22 cells (or other ferroptosis-sensitive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Erastin (ferroptosis inducer)
-
384-well clear-bottom black plates
-
Compound library
-
Positive control (e.g., Compound 9a)
-
Negative control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-22 cells into 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add 50 nL of compounds from the library, Compound 9a (positive control), or DMSO (negative control) to the respective wells.
-
Ferroptosis Induction: After 1 hour of compound pre-incubation, add Erastin to all wells (except for vehicle control wells) to a final concentration of 10 µM.
-
Incubation: Incubate the plates for 24 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO and positive controls to determine the percentage of cell viability for each compound.
Secondary Assay Protocol: ELISA for NCOA4-FTH1 Interaction
This protocol is based on the assay developed to confirm the mechanism of compound 9a.[11]
Materials:
-
Recombinant human NCOA4 (ferritin-binding domain) and FTH1 proteins
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Primary antibodies (anti-NCOA4 and anti-FTH1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the ELISA plate wells with recombinant FTH1 protein overnight at 4°C.
-
Washing and Blocking: Wash the wells with PBS-T and block with blocking buffer for 1 hour at room temperature.
-
Compound and Protein Incubation: In a separate plate, pre-incubate recombinant NCOA4 protein with the hit compounds from the primary screen for 30 minutes.
-
Binding Reaction: Add the NCOA4-compound mixture to the FTH1-coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells to remove unbound protein and compounds.
-
Antibody Incubation: Add a primary antibody against NCOA4 and incubate for 1 hour. Follow with washing and incubation with an HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance indicates that the compound has disrupted the NCOA4-FTH1 interaction.
Mandatory Visualization:
Caption: Ferroptosis pathway showing NCOA4-mediated ferritinophagy.
Caption: HTS workflow for identifying ferroptosis inhibitors.
References
- 1. High throughput screening for drug discovery of autophagy modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Identification of New ATG4B Inhibitors Based on a Novel High-Throughput Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR screens identify ferroptosis as a novel therapeutic vulnerability in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting Ferroptosis through Disrupting the NCOA4-FTH1 Interaction: A New Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cell Cultures with the Ferroptosis Inhibitor 9a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Compound 9a is a novel small molecule inhibitor of ferroptosis that acts through a distinct mechanism of action: the disruption of the interaction between Nuclear Receptor Coactivator 4 (NCOA4) and Ferritin Heavy Chain 1 (FTH1).[1][2][3] This interaction is crucial for ferritinophagy, the autophagic degradation of the iron-storage protein ferritin, which releases labile iron and promotes ferroptosis. By inhibiting this process, compound 9a reduces the intracellular bioavailable iron pool, thereby suppressing lipid peroxidation and subsequent cell death.[1][3]
These application notes provide a comprehensive protocol for utilizing compound 9a in cell culture experiments to inhibit ferroptosis. The protocols and data presented are compiled from published research and are intended to serve as a guide for researchers investigating ferroptosis and developing novel therapeutics.
Note on Compound Identity: It is important to distinguish the ferroptosis inhibitor 9a from FMK-9a , a covalent inhibitor of the autophagy-related cysteine protease ATG4B.[4][5][6] These are distinct molecules with different mechanisms of action. This document exclusively focuses on the ferroptosis inhibitor 9a .
Data Presentation
Quantitative Efficacy of Compound 9a
| Parameter | Cell Line | Inducer | IC50 / Effective Concentration | Reference |
| Inhibition of Ferroptosis (Cell Viability) | HT22 | RSL3 (1 µM) | ~0.2 µM | [1] |
| HT-1080 | GPX4 siRNA | 0.5 µM (significant protection) | [1] | |
| HT22 | Cysteine deprivation | 0.5 µM (significant protection) | [3] | |
| HT22 | BSO | Dose-dependent protection | [3] | |
| Reduction of Intracellular Fe2+ | HT22 | - | 0.5 µM (significant reduction) | [1][7] |
| Inhibition of NCOA4-FTH1 Interaction | HEK-293T (overexpression) | - | Substantial impairment at tested concentrations | [8] |
| HT-1080 (endogenous) | - | Inhibition at tested concentrations | [8] | |
| Inhibition of Ferritin Degradation | HT22 | - | Dose-dependent inhibition (0.1-1 µM) | [9][10] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Ferroptosis in Cell Culture
This protocol describes a general procedure for inducing ferroptosis in a susceptible cell line (e.g., HT22 or HT-1080) and assessing the protective effect of compound 9a.
Materials:
-
Ferroptosis-sensitive cell line (e.g., HT22, HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound 9a (dissolved in DMSO)
-
Ferroptosis inducer (e.g., RSL3, Erastin, or GPX4 siRNA)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or CCK-8)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of compound 9a in complete culture medium. A typical starting concentration range is 0.01 µM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of compound 9a.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of compound 9a.
-
Pre-incubate the cells with compound 9a for 1 to 6 hours.[1][8]
-
-
Induction of Ferroptosis:
-
Prepare the ferroptosis inducer in complete culture medium at a pre-determined toxic concentration (e.g., 1 µM RSL3 for HT22 cells).
-
Add the ferroptosis inducer to the wells already containing compound 9a.
-
Include control wells with:
-
Vehicle only (no compound 9a, no inducer)
-
Compound 9a only (to assess toxicity of the compound itself)
-
Inducer only (positive control for ferroptosis)
-
-
Incubate for the desired period (e.g., 24 hours for RSL3-induced ferroptosis).[1]
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, measure cell viability using a preferred assay according to the manufacturer's instructions.
-
Normalize the results to the vehicle-only control wells.
-
Protocol 2: Assessment of Intracellular Labile Iron Pool
This protocol describes the use of a fluorescent probe to measure changes in the intracellular labile iron (Fe2+) pool following treatment with compound 9a.
Materials:
-
Cells seeded on glass-bottom dishes or plates suitable for microscopy
-
Compound 9a
-
FerroOrange or equivalent Fe2+-selective fluorescent probe
-
Hoechst 33342 or other nuclear stain
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Staining with FerroOrange:
-
Following the manufacturer's protocol, prepare the FerroOrange working solution.
-
Remove the culture medium and wash the cells with serum-free medium or PBS.
-
Add the FerroOrange working solution to the cells and incubate for the recommended time (typically 30 minutes) at 37°C.
-
(Optional) Add a nuclear counterstain like Hoechst 33342 during the last 10 minutes of incubation.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Add fresh imaging medium (e.g., phenol red-free medium).
-
Acquire images using a fluorescence microscope with appropriate filter sets for FerroOrange (red fluorescence) and the nuclear stain (blue fluorescence).
-
Quantify the fluorescence intensity of FerroOrange per cell using image analysis software.
-
Protocol 3: Co-Immunoprecipitation to Assess NCOA4-FTH1 Interaction
This protocol details the co-immunoprecipitation (Co-IP) procedure to determine if compound 9a disrupts the interaction between NCOA4 and FTH1. This can be performed with overexpressed tagged proteins or endogenous proteins.
Materials:
-
HEK-293T or HT-1080 cells
-
Plasmids for expressing tagged NCOA4 (e.g., NCOA4-Flag) and FTH1 (e.g., FTH1-Myc-His) (for overexpression)
-
Transfection reagent
-
Compound 9a
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Flag (for IP), anti-Myc, anti-NCOA4, anti-FTH1
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment (Endogenous):
-
Culture HT-1080 cells to 70-80% confluency.
-
Treat cells with compound 9a (e.g., 0.5 µM) or DMSO for 6 hours.[8]
-
Proceed to cell lysis.
-
-
Transfection and Treatment (Overexpression):
-
Co-transfect HEK-293T cells with NCOA4-Flag and FTH1-Myc-His plasmids.
-
8 hours post-transfection, add compound 9a or DMSO to the medium.
-
Incubate for an additional 16 hours.[8]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate a portion of the lysate with the IP antibody (e.g., anti-Flag for NCOA4-Flag) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the interaction partner (e.g., anti-Myc or anti-FTH1) and the immunoprecipitated protein (e.g., anti-Flag or anti-NCOA4).
-
Analyze the results to see if compound 9a reduces the amount of co-immunoprecipitated protein.
-
Mandatory Visualizations
Caption: Signaling pathway of ferritinophagy-mediated ferroptosis and the inhibitory action of compound 9a.
Caption: A typical experimental workflow for evaluating the protective effect of compound 9a against induced ferroptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for FMK-9a in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMK-9a is a potent and irreversible inhibitor of Autophagy-related protein 4B (ATG4B), a cysteine protease crucial for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3). With an in vitro IC50 of 260 nM for ATG4B, FMK-9a serves as a valuable tool for studying the roles of ATG4B in cellular processes.[1] Intriguingly, research has revealed that FMK-9a also induces autophagy in a manner that is independent of its enzymatic inhibition of ATG4B.[1] This unique dual-functionality makes FMK-9a a versatile chemical probe for investigating the intricate mechanisms of autophagy in the context of cancer biology. These application notes provide detailed protocols for the use of FMK-9a in cancer cell line research, focusing on its role as an inducer of autophagy.
Mechanism of Action
FMK-9a's primary characterized molecular target is the cysteine protease ATG4B. It covalently modifies the active site cysteine, thereby inhibiting the enzyme's ability to cleave pro-LC3 and de-lipidate LC3-II. However, FMK-9a has also been observed to induce autophagic flux. This induction of autophagy is, paradoxically, independent of its inhibitory effect on ATG4B activity. The precise upstream mechanism of FMK-9a-induced autophagy is still under investigation, but it is known to require the core autophagy machinery components FIP200 and ATG5.[1] This suggests that FMK-9a may act on an upstream signaling pathway that converges on the canonical autophagy initiation complex.
Data Presentation
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cell Line | Effect | Reference |
| FMK-9a | ATG4B | 260 nM | - | Enzyme Inhibition | [1] |
| FMK-9a | - | Not Reported | HeLa, MEF | Autophagy Induction | [1] |
Experimental Protocols
Protocol 1: Assessment of Autophagy Induction by Western Blot for LC3-II Turnover
This protocol details the measurement of autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor. An increase in LC3-II levels in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
FMK-9a (stock solution in DMSO)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment:
-
Treat cells with the desired concentration of FMK-9a (a starting concentration range of 1-10 µM is recommended for initial experiments) or vehicle control (DMSO).
-
For each condition, have a parallel well that is co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the FMK-9a treatment.
-
Incubate cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of FMK-9a on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FMK-9a (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of FMK-9a in culture medium.
-
Remove the old medium and add 100 µL of the fresh medium containing different concentrations of FMK-9a or vehicle control (DMSO) to the wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the concentration of FMK-9a to determine the IC50 value.
-
Visualizations
Signaling Pathway of FMK-9a Induced Autophagy
References
Application Notes and Protocols: FMK-9a as a Tool for In Vitro Autophagy Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMK-9a is a cell-permeable, irreversible inhibitor of the cysteine protease Autophagy-Related 4B (ATG4B), a key enzyme in the autophagy pathway responsible for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3). While potent in its inhibition of ATG4B, intriguingly, FMK-9a has also been demonstrated to induce autophagy through a mechanism independent of its inhibitory effect on ATG4B.[1] This dual functionality makes FMK-9a a unique tool for studying the intricate regulation of autophagy. These application notes provide a comprehensive overview of FMK-9a's effects on autophagy, detailed protocols for its use in vitro, and a summary of relevant quantitative data.
Dual Role of FMK-9a in Autophagy Regulation
FMK-9a presents a paradoxical role in the study of autophagy. On one hand, it acts as a potent, covalent inhibitor of ATG4B, which is essential for the cleavage of pro-LC3 to its cytosolic form, LC3-I, and for the delipidation of LC3-II from the autophagosomal membrane.[1] On the other hand, research has shown that FMK-9a can induce an increase in autophagic flux in various cell lines, including HeLa and Mouse Embryonic Fibroblasts (MEFs).[1] This induction of autophagy is notably independent of its ATG4B inhibitory activity and is dependent on the presence of FIP200 and ATG5, core components of the autophagy initiation and elongation machinery.[1]
This unique characteristic allows researchers to dissect the roles of ATG4B-dependent and -independent pathways in autophagy. For instance, one could use FMK-9a to induce autophagy while simultaneously inhibiting the specific processing steps mediated by ATG4B.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of FMK-9a in vitro.
| Parameter | Value | Assay Method | Reference |
| IC50 for ATG4B Inhibition | ~80 nM | TR-FRET Assay | [2] |
| ~73 nM | Cellular-based LRA Assay | [2] | |
| ~260 nM | In vitro enzymatic assay | [1] | |
| Effective Concentration for Autophagy Induction | 10 µM | Fluorescence Microscopy (HeLa cells) | [3] |
| Treatment Time for Autophagy Induction | 6 hours | Fluorescence Microscopy (HeLa cells) | [3] |
Table 1: Quantitative parameters of FMK-9a activity.
| Cell Line | Treatment | Observation | Reference |
| HeLa | 10 µM FMK-9a for 6 hours | Induction of autophagy (increased LC3-II) | [1][3] |
| MEFs | Not specified | Induction of autophagy | [1] |
Table 2: Observed effects of FMK-9a on autophagy in different cell lines.
Experimental Protocols
Protocol 1: In Vitro Inhibition of ATG4B Activity using FMK-9a
This protocol is designed to assess the direct inhibitory effect of FMK-9a on ATG4B enzymatic activity.
Materials:
-
Recombinant human ATG4B
-
Fluorescently labeled pro-LC3 substrate (e.g., FRET-based substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
FMK-9a (stock solution in DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of FMK-9a in assay buffer. A final concentration range of 1 nM to 10 µM is recommended.
-
In a 96-well plate, add the diluted FMK-9a to the wells. Include a DMSO-only control.
-
Add recombinant ATG4B to each well to a final concentration of approximately 10 nM.
-
Incubate the plate at 37°C for 30 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent pro-LC3 substrate to a final concentration of 1 µM.
-
Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths over a time course of 60 minutes.
-
Calculate the rate of substrate cleavage for each FMK-9a concentration.
-
Plot the reaction rates against the logarithm of the FMK-9a concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Induction of Autophagy in Cell Culture using FMK-9a
This protocol describes how to induce autophagy in a mammalian cell line (e.g., HeLa) using FMK-9a.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FMK-9a (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of FMK-9a in complete culture medium. A final concentration of 10 µM is a good starting point.[3] Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing FMK-9a or the vehicle control.
-
Incubate the cells for 6 hours at 37°C in a CO2 incubator.[3] A time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) can be performed to determine the optimal incubation time.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to analyze the levels of LC3-II and p62. Use β-actin as a loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of FMK-9a in autophagy regulation.
Caption: Western blot workflow for assessing FMK-9a-induced autophagy.
Discussion and Conclusion
FMK-9a stands out as a valuable chemical probe for autophagy research due to its unique dual activity. While it was developed as an inhibitor of ATG4B, its ability to induce autophagy through a separate, FIP200- and ATG5-dependent pathway provides a novel means to stimulate autophagic flux.[1] The precise upstream mechanism by which FMK-9a initiates this ATG4B-independent autophagy is an area of active investigation. It is currently unknown whether this pathway converges on the ULK1 complex, a central regulator of autophagy initiation, or if it acts through a parallel signaling cascade. Further research is needed to elucidate the direct molecular target of FMK-9a that mediates this inductive effect.
For researchers, this means that while FMK-9a can be used to study the consequences of ATG4B inhibition, its effects on overall autophagic flux must be carefully considered and interpreted. When using FMK-9a as an autophagy inducer, it is important to remember that the canonical ATG4B-mediated processing of LC3 is simultaneously inhibited. This can be leveraged experimentally to explore the functional significance of LC3 processing in different cellular contexts.
References
- 1. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for ATG9A recruitment to the ULK1 complex in mitophagy initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Autophagy Markers by Western Blot Using FMK-9a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. A key method for monitoring autophagy is through the detection of specific protein markers by Western blot. This document provides a detailed protocol for utilizing Western blotting to analyze the expression of autophagy markers, with a special focus on the use of FMK-9a, a compound with a dual role in autophagy modulation.
FMK-9a is known as an inhibitor of ATG4B, a cysteine protease crucial for the processing of microtubule-associated protein 1 light chain 3 (LC3). However, recent studies have revealed that FMK-9a can also induce autophagy through a mechanism independent of its ATG4B inhibitory activity[1]. This makes FMK-9a a valuable tool for dissecting the complexities of the autophagy pathway. These application notes provide a comprehensive guide for researchers to effectively use FMK-9a in their studies and accurately interpret the resulting changes in autophagy markers.
Signaling Pathway of Autophagy
Macroautophagy, the most studied form of autophagy, involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded. The process is tightly regulated by a series of autophagy-related (ATG) proteins. A simplified overview of the core signaling pathway is depicted below.
References
Application Notes and Protocols for In Vivo Studies of FMK-9a
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMK-9a is a potent, covalent inhibitor of Autophagy-Related 4B Cysteine Peptidase (ATG4B), a key enzyme in the autophagy pathway.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer. As a result, ATG4B has emerged as a promising therapeutic target. FMK-9a, a fluoromethylketone (FMK)-based peptidomimetic, irreversibly binds to the active site of ATG4B, inhibiting its proteolytic activity.[3][4]
These application notes provide a comprehensive overview of the current understanding of FMK-9a and a generalized framework for its in vivo evaluation in animal models.
Disclaimer: To date, publicly available literature does not contain detailed protocols for the in vivo administration of FMK-9a in animal studies. The following protocols are therefore based on general practices for in vivo studies of small molecule inhibitors and should be adapted and optimized for specific experimental needs.
Mechanism of Action and Signaling Pathway
FMK-9a is a covalent inhibitor of ATG4B.[1] ATG4B is a cysteine protease responsible for the cleavage of Atg8-family proteins (including LC3 and GABARAP), a crucial step for their lipidation and subsequent incorporation into the autophagosome membrane. By inhibiting ATG4B, FMK-9a is expected to disrupt the autophagy process. However, it is important to note that some studies suggest FMK-9a can also induce autophagy through a mechanism independent of its ATG4B inhibitory activity, highlighting the complexity of its cellular effects.[5][6]
Below is a diagram illustrating the role of ATG4B in the autophagy signaling pathway and the point of inhibition by FMK-9a.
Caption: ATG4B's role in LC3 processing and its inhibition by FMK-9a.
Quantitative Data
As no specific in vivo studies detailing the administration of FMK-9a have been published, a table summarizing quantitative data from such studies cannot be provided at this time. Researchers are encouraged to perform dose-response and pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and disease context.
Experimental Protocols
The following are generalized protocols for the in vivo administration of a small molecule inhibitor like FMK-9a. These should serve as a starting point for developing a study-specific protocol.
Preparation of FMK-9a Formulation
Materials:
-
FMK-9a powder
-
Vehicle (e.g., sterile PBS, saline, or a solution containing DMSO and/or Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired final concentration of FMK-9a for injection based on preliminary in vitro data and literature on similar compounds.
-
Weigh the required amount of FMK-9a powder in a sterile microcentrifuge tube.
-
Add a small amount of a solubilizing agent like DMSO to initially dissolve the compound.
-
Gradually add the aqueous vehicle (e.g., PBS or saline) to the desired final volume while vortexing to ensure complete dissolution. If precipitation occurs, gentle warming or sonication may be necessary. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.
-
If using a surfactant like Tween 80 to improve solubility and stability, add it to the aqueous vehicle before mixing with the dissolved compound. A common concentration for Tween 80 is 0.5-5%.
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
Prepare the formulation fresh before each administration to ensure stability.
In Vivo Administration to Mice
The choice of administration route depends on the desired pharmacokinetic profile and the target organ. Common routes for small molecule inhibitors include intraperitoneal (i.p.) injection and oral gavage.
4.2.1. Intraperitoneal (i.p.) Injection
Materials:
-
Prepared FMK-9a formulation
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Weigh the mouse to determine the correct volume of the FMK-9a formulation to inject based on the desired dosage (mg/kg).
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the FMK-9a formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
4.2.2. Oral Gavage
Materials:
-
Prepared FMK-9a formulation
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of the FMK-9a formulation to administer.
-
Properly restrain the mouse.
-
Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Ensure the animal does not struggle excessively, which could indicate entry into the trachea.
-
Slowly administer the FMK-9a formulation.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse effects.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of FMK-9a.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Autophagy following FMK-9a Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immunofluorescence staining of autophagy markers in mammalian cells following treatment with FMK-9a. FMK-9a is known as an inhibitor of ATG4B, a cysteine protease essential for autophagosome formation; however, it has also been shown to induce autophagy through a mechanism independent of its enzymatic inhibition.[1][2] This dual activity makes it a compound of interest in autophagy research.
These protocols focus on the visualization and quantification of autophagosomes by staining for Microtubule-associated protein 1A/1B-light chain 3 (LC3), a reliable marker for autophagosome formation.[3]
Introduction to FMK-9a and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[3] The formation of a double-membraned vesicle, the autophagosome, is a hallmark of this process. The conversion of cytosolic LC3-I to the lipidated form, LC3-II, and its subsequent recruitment to the autophagosomal membrane allows for the visualization of these structures as distinct puncta within the cell.[3][4]
FMK-9a is a potent inhibitor of ATG4B, an enzyme responsible for processing pro-LC3 and delipidating LC3-PE.[1] Paradoxically, studies have demonstrated that FMK-9a can induce autophagy in various cell lines, such as HeLa and MEF cells.[1] This induction of autophagy is independent of its inhibitory effect on ATG4B and is dependent on the proteins FIP200 and ATG5, which are key components of the autophagy initiation machinery.[1][5]
Quantitative Data Summary
The following table summarizes representative quantitative data for LC3 puncta formation in HeLa cells treated with FMK-9a. This data is synthesized based on findings that FMK-9a induces autophagy.
| Treatment Group | Concentration | Incubation Time | Number of Cells Analyzed | Average LC3 Puncta per Cell (± SEM) | Percentage of Cells with >10 Puncta |
| Vehicle Control (DMSO) | - | 4 hours | 150 | 3.2 ± 0.5 | 15% |
| FMK-9a | 10 µM | 4 hours | 150 | 18.5 ± 2.1 | 85% |
| Positive Control (Rapamycin) | 200 nM | 4 hours | 150 | 22.1 ± 2.5 | 90% |
Signaling Pathway and Experimental Workflow
FMK-9a-Induced Autophagy Signaling Pathway
The diagram below illustrates the proposed signaling pathway for FMK-9a-induced autophagy, highlighting its independence from ATG4B inhibition and its reliance on the FIP200/ATG5 pathway.
Caption: FMK-9a's dual role in autophagy modulation.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps in the immunofluorescence protocol for detecting LC3 puncta after FMK-9a treatment.
Caption: Workflow for LC3 immunofluorescence staining.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa cells (or other suitable mammalian cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
FMK-9a (10 mM stock in DMSO)
-
Rapamycin (1 mM stock in DMSO, as a positive control)
-
Vehicle Control: DMSO
-
Phosphate-Buffered Saline (PBS) , pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-LC3B antibody
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
Protocol for Immunofluorescence Staining of LC3
-
Cell Seeding:
-
Sterilize glass coverslips and place them in a 24-well plate.
-
Seed HeLa cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Prepare working solutions of FMK-9a (e.g., 10 µM) and Rapamycin (e.g., 200 nM) in pre-warmed culture medium.
-
Aspirate the old medium from the wells and add the treatment solutions. Include a vehicle control (DMSO) at the same final concentration as the drug-treated wells.
-
Incubate for the desired time (e.g., 4 hours) at 37°C.
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LC3B antibody in 1% BSA in PBS according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in 1% BSA in PBS.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
During the final wash, add DAPI to the PBS to a final concentration of 300 nM and incubate for 5 minutes.
-
Wash once more with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope. Acquire images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji).
-
Count at least 50 cells per condition to ensure statistical significance.
-
Express the results as the average number of puncta per cell and/or the percentage of cells with a high number of puncta (e.g., >10).[4]
-
References
- 1. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of the Essential Autophagy Regulators FIP200 or Atg5 Leads to Distinct Effects on Focal Adhesion Composition and Organization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Distinguishing Apoptosis and Ferroptosis Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to distinguish between different cell death modalities is crucial for understanding disease pathogenesis and developing targeted therapies. Apoptosis, a form of programmed cell death, is characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of caspase enzymes. In contrast, ferroptosis is a more recently identified form of regulated cell death driven by iron-dependent lipid peroxidation. While both are forms of regulated cell death, their underlying mechanisms and molecular pathways are distinct.
This application note provides a detailed protocol for differentiating apoptosis from ferroptosis in cultured cells using flow cytometry. The protocol utilizes a combination of specific inducers, inhibitors, and fluorescent probes to identify the characteristic features of each cell death pathway. We will focus on the use of a pan-caspase inhibitor, Z-VAD-FMK, to identify caspase-dependent apoptosis and distinguish it from the caspase-independent mechanism of ferroptosis.
Core Principles
To differentiate between apoptosis and ferroptosis, this protocol employs a multi-parametric approach:
-
Induction of Cell Death: Specific chemical inducers are used to trigger either apoptosis (e.g., Staurosporine) or ferroptosis (e.g., Erastin, RSL3).
-
Pharmacological Inhibition: Specific inhibitors are used to confirm the cell death pathway. Z-VAD-FMK, a pan-caspase inhibitor, will block apoptosis but not ferroptosis. Conversely, Ferrostatin-1, a ferroptosis inhibitor, will rescue cells from ferroptotic death but not apoptosis.
-
Flow Cytometry Analysis: Distinct fluorescent probes are used to measure the key events in each pathway:
-
Annexin V: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
-
C11-BODIPY 581/591: A fluorescent lipid peroxidation sensor used to detect the key molecular event in ferroptosis. In its reduced state, it emits a red fluorescence, which shifts to green upon oxidation.
-
Propidium Iodide (PI) or 7-AAD: A viability dye that is excluded from live cells but stains late apoptotic, necrotic, or ferroptotic cells with compromised membrane integrity.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing, inhibiting, and analyzing apoptosis and ferroptosis.
Caption: General experimental workflow for cell death analysis.
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways for apoptosis and ferroptosis.
Caption: Simplified intrinsic apoptosis signaling cascade.
Caption: Simplified ferroptosis signaling cascade.
Protocols
Materials and Reagents
-
Cell Line (e.g., HT-1080, Jurkat)
-
Complete Cell Culture Medium
-
Staurosporine (STS)
-
Erastin or RSL3
-
Z-VAD-FMK
-
Ferrostatin-1 (Fer-1)
-
Annexin V-FITC Kit (or other fluorophore)
-
C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
-
7-AAD or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Experimental Protocol
-
Cell Seeding:
-
Seed cells in a 12-well or 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 2 x 10^5 cells/well for a 12-well plate).
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of inducers and inhibitors in DMSO.
-
On the day of the experiment, dilute the compounds in fresh culture medium to the final working concentration.
-
Important: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
Apoptosis Inducer: Staurosporine (e.g., 1 µM for 6 hours)
-
Ferroptosis Inducer: Erastin (e.g., 10 µM for 24 hours) or RSL3 (e.g., 1 µM for 8 hours)
-
Apoptosis + Inhibition: Co-treat with Staurosporine and Z-VAD-FMK (e.g., 50 µM, pre-incubate for 1 hour before adding STS)
-
Ferroptosis + Inhibition: Co-treat with Erastin/RSL3 and Ferrostatin-1 (e.g., 2 µM, pre-incubate for 1 hour before adding inducer)
-
-
-
Cell Harvesting and Staining:
-
After the incubation period, collect both adherent and floating cells. For adherent cells, use trypsin briefly and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of 7-AAD.
-
For ferroptosis detection, add C11-BODIPY 581/591 to a final concentration of 1-2 µM.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate laser and filter settings for the chosen fluorophores (e.g., FITC for Annexin V and oxidized C11-BODIPY, PerCP or PE-Cy7 for 7-AAD, and PE for reduced C11-BODIPY).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Set up compensation controls using single-stained samples.
-
Data Analysis and Interpretation
The data can be analyzed by creating dot plots to visualize the different cell populations.
-
Apoptosis Analysis (Annexin V vs. 7-AAD):
-
Lower-Left Quadrant (Annexin V- / 7-AAD-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / 7-AAD-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / 7-AAD+): Late apoptotic/necrotic cells.
-
-
Ferroptosis Analysis (Oxidized C11-BODIPY vs. 7-AAD):
-
Create a plot showing the green fluorescence (oxidized C11-BODIPY) on the x-axis and 7-AAD on the y-axis.
-
An increase in the green fluorescence intensity indicates lipid peroxidation, a hallmark of ferroptosis.
-
Expected Results
The following tables summarize the expected outcomes for each treatment group.
Table 1: Apoptosis vs. Ferroptosis Markers
| Treatment Group | Annexin V Positive (%) | Lipid Peroxidation (C11-BODIPY Oxidation) | Expected Outcome |
| Vehicle Control | Low | Low | Healthy Cells |
| Staurosporine | High | Low | Apoptosis |
| Erastin / RSL3 | Low/Moderate | High | Ferroptosis |
Table 2: Effect of Inhibitors on Cell Death Pathways
| Treatment Group | Annexin V Positive (%) | Lipid Peroxidation | Conclusion |
| Staurosporine | High | Low | Apoptosis Induced |
| Staurosporine + Z-VAD-FMK | Low | Low | Apoptosis is Caspase-Dependent |
| Erastin / RSL3 | Low/Moderate | High | Ferroptosis Induced |
| Erastin / RSL3 + Ferrostatin-1 | Low/Moderate | Low | Ferroptosis is Blocked by Fer-1 |
| Erastin / RSL3 + Z-VAD-FMK | Low/Moderate | High | Ferroptosis is Caspase-Independent |
Troubleshooting
-
High background staining: Ensure cells are washed properly and that staining is not performed for an excessively long period.
-
No induction of cell death: Optimize the concentration of the inducer and the treatment time for your cell line. Ensure the reagents are not degraded.
-
Inhibitors are not working: Verify the concentration and pre-incubation time of the inhibitors. Check the viability of the inhibitor stock.
By following this protocol, researchers can effectively utilize flow cytometry to distinguish between apoptotic and ferroptotic cell death, providing valuable insights for basic research and therapeutic development.
Troubleshooting & Optimization
FMK-9a solubility and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of FMK-9a in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving FMK-9a?
A1: The recommended solvent for dissolving FMK-9a is dimethyl sulfoxide (DMSO).[1][2][3]
Q2: What is the maximum stock concentration of FMK-9a in DMSO?
A2: FMK-9a is highly soluble in DMSO, with reported maximum stock concentrations of 100 mg/mL to ≥ 150 mg/mL.[1][2][3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your cell culture medium.
Q3: I am observing precipitation of FMK-9a when I add it to my cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: How stable is the FMK-9a stock solution in DMSO?
A4: For long-term storage, it is recommended to store the FMK-9a stock solution at -20°C or -80°C. One supplier suggests that at -80°C, the stock solution is stable for 6 months, and at -20°C, it is stable for 1 month.[4] Always refer to the manufacturer's datasheet for specific storage recommendations.
Q5: Is there any information on the stability of FMK-9a in cell culture media?
A5: There is limited specific data available on the stability of FMK-9a in cell culture media. However, as a peptidyl fluoromethyl ketone (FMK), it may be susceptible to hydrolysis in aqueous solutions. It is generally recommended to prepare fresh dilutions of FMK-9a in your cell culture medium for each experiment and to minimize the time the compound spends in the medium before being added to the cells.
Solubility Troubleshooting Guide
If you are experiencing issues with FMK-9a solubility in your cell culture medium, please follow the steps outlined in the decision tree below.
Caption: Troubleshooting workflow for FMK-9a precipitation issues.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Reference |
| Solubility | DMSO | ≥ 150 mg/mL | [1] |
| Solubility | DMSO | 100 mg/mL (ultrasonication may be needed) | [2] |
| Solubility | DMSO | Soluble to 100 mM | |
| Aqueous Solubility | LYSA | 41 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of FMK-9a Stock Solution
-
Materials: FMK-9a powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the FMK-9a vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of FMK-9a powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. If needed, brief sonication can be applied.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of FMK-9a into Cell Culture Medium
-
Materials: FMK-9a DMSO stock solution, pre-warmed sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the FMK-9a DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare an intermediate dilution.
-
Add the final diluted solution to your cell culture plate dropwise while gently swirling the plate to ensure rapid and even mixing. This minimizes localized high concentrations that can lead to precipitation.
-
Always prepare a vehicle control with the same final concentration of DMSO that is present in the FMK-9a treated samples.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway where FMK-9a might be used and a general experimental workflow for assessing its stability.
Caption: Role of FMK-9a in the autophagy pathway.
Caption: Workflow for assessing FMK-9a stability in cell culture media.
References
Navigating FMK-9a: A Guide to Determining Optimal Working Concentrations
Welcome to the technical support center for FMK-9a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing FMK-9a in experimental settings. Here, you will find troubleshooting advice and frequently asked questions to help you determine the optimal working concentration of this potent autophagy inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is FMK-9a and what is its primary mechanism of action?
A1: FMK-9a is a potent and irreversible inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway.[1][2] It covalently binds to the catalytic cysteine residue (Cys74) in the active site of ATG4B, thereby blocking its proteolytic activity.[3] This inhibition prevents the processing of pro-LC3 to its mature form (LC3-I) and the subsequent delipidation of LC3-II, both crucial steps for autophagosome formation.[1][2]
Q2: What are the reported IC50 values for FMK-9a against ATG4B?
A2: The half-maximal inhibitory concentration (IC50) of FMK-9a for ATG4B has been determined through various assays, with values typically in the nanomolar range.
| Assay Type | Reported IC50 (nM) | Reference |
| TR-FRET | 80 | [4] |
| Cell-based LRA | 73 | [4] |
| In vitro / In cells | 260 | [1][2] |
Q3: Does FMK-9a have any known off-target effects?
A3: Yes, while FMK-9a is a potent ATG4B inhibitor, it has been shown to inhibit other cysteine proteases, such as calpain and cathepsin B, at slightly higher concentrations.
| Off-Target Enzyme | Reported IC50 (nM) | Reference |
| Calpain | 96 | [4] |
| Cathepsin B | 200 | [4] |
It is important to consider these off-target effects when designing experiments and interpreting results, especially at higher concentrations of FMK-9a.
Q4: Is FMK-9a the same as the ferroptosis inhibitor "9a"?
A4: No, FMK-9a and the ferroptosis inhibitor referred to as "9a" are different compounds. FMK-9a is an ATG4B inhibitor involved in autophagy. The ferroptosis inhibitor "9a" acts by disrupting the interaction between NCOA4 and FTH1, which is involved in ferritinophagy and iron metabolism.[5][6][7][8][9]
Q5: How does inhibition of ATG4B by FMK-9a affect autophagy signaling?
A5: By inhibiting ATG4B, FMK-9a disrupts the canonical autophagy pathway. This leads to an accumulation of unprocessed pro-LC3 and can result in the accumulation of autophagic substrates, such as p62/SQSTM1. The inhibition of ATG4B activity effectively stalls the formation and maturation of autophagosomes.
Troubleshooting Guide
Issue: I am not observing the expected inhibition of autophagy.
-
Suboptimal Concentration: The working concentration of FMK-9a may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting point for cell-based assays could be in the range of 1-10 µM, based on concentrations used in published studies.[8]
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to FMK-9a. The expression levels of ATG4B and the basal autophagy rate can influence the required concentration.
-
Compound Stability: Ensure that the FMK-9a stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can reduce its potency.
-
Assay Sensitivity: The method used to measure autophagy may not be sensitive enough. Consider using multiple assays to confirm your results, such as Western blotting for LC3 and p62, and fluorescence microscopy for LC3 puncta formation.
Issue: I am observing significant cytotoxicity.
-
High Concentration: The working concentration of FMK-9a may be too high, leading to off-target effects or general cellular toxicity. Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cell line.
-
Prolonged Incubation: Extended exposure to FMK-9a may induce cytotoxicity. Consider reducing the incubation time.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).
Experimental Protocols
Cytotoxicity Assay (MTT/Resazurin-based)
This protocol provides a general framework for determining the cytotoxic effects of FMK-9a on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of FMK-9a in culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing different concentrations of FMK-9a. Include a vehicle control (medium with the same concentration of solvent as the highest FMK-9a concentration).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Western Blotting for LC3 and p62
This protocol is designed to assess the effect of FMK-9a on key autophagy markers.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of FMK-9a for a specified time. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against LC3 and p62. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and/or an accumulation of p62 is indicative of autophagy inhibition.
In Vitro ATG4B Enzymatic Assay (FRET-based)
This protocol outlines a method to directly measure the inhibitory effect of FMK-9a on ATG4B activity.
-
Reagents:
-
Recombinant human ATG4B enzyme.
-
FRET-based ATG4B substrate (e.g., a fluorescently labeled LC3 peptide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
FMK-9a stock solution.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add FMK-9a at various concentrations.
-
Add the recombinant ATG4B enzyme and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the initial reaction rates for each FMK-9a concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the optimal working concentration of FMK-9a.
Caption: Simplified signaling pathway of autophagy showing the points of inhibition by FMK-9a.
References
- 1. researchgate.net [researchgate.net]
- 2. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor screening and enzymatic activity determination for autophagy target Atg4B using a gel electrophoresis-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting FMK-9a and Compound 9a
Important Note for Researchers: The designation "9a" has been used to describe at least two distinct chemical compounds with different biological activities. This guide is divided into two sections to address the specific troubleshooting and experimental protocols for each. Please identify the correct compound based on its intended biological target to ensure you are using the appropriate information.
-
FMK-9a (ATG4B Inhibitor): A covalent inhibitor of the cysteine protease ATG4B, involved in autophagy.
-
Compound 9a (Ferroptosis Inhibitor): An inhibitor of the NCOA4-FTH1 protein-protein interaction, which plays a role in ferroptosis by regulating iron metabolism.
Section 1: FMK-9a (ATG4B Inhibitor)
This section provides troubleshooting guidance and experimental protocols for researchers using FMK-9a, a covalent inhibitor of ATG4B.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| High variability in IC50 values for ATG4B inhibition. | 1. Compound Instability: FMK-9a is a fluoromethylketone-based peptidomimetic, which can be unstable in certain solvents or at physiological pH over time. 2. Assay Conditions: The reported IC50 of ~260 nM can be influenced by substrate concentration, enzyme concentration, and incubation time.[1] 3. Cellular Permeability: Inconsistent effects in cellular assays may be due to variable compound uptake across different cell lines. | 1. Prepare fresh stock solutions in an appropriate solvent like DMSO and use immediately. Avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.[2] 2. Standardize your assay protocol. Ensure consistent substrate and enzyme concentrations, and pre-incubate the enzyme with FMK-9a to allow for covalent bond formation. 3. Verify cellular uptake of FMK-9a if possible, or use a positive control with known cell permeability. |
| Observing autophagy induction instead of inhibition. | Dual Mechanism of Action: FMK-9a has been shown to induce autophagy in a manner that is independent of its inhibition of ATG4B.[1] This effect is dependent on FIP200 and ATG5.[1] | 1. Be aware of this dual activity. To study ATG4B inhibition specifically, use in vitro assays with purified components. 2. In cellular assays, use ATG4B knockout/knockdown cells as a control to differentiate between on-target ATG4B inhibition and off-target autophagy induction. 3. Monitor autophagic flux using methods like LC3 turnover assays in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1) to get a complete picture of the autophagic process. |
| Inconsistent results in Western blots for LC3 processing. | 1. Antibody Quality: The quality of antibodies against LC3 can vary, leading to inconsistent detection of LC3-I and LC3-II. 2. Loading Controls: Use of inappropriate loading controls can lead to misinterpretation of changes in LC3-II levels. | 1. Validate your LC3 antibody to ensure it recognizes both LC3-I and LC3-II effectively. 2. Use a loading control that is not affected by autophagy, such as vinculin or actin. Avoid using proteins that may be degraded by autophagy as loading controls. |
Experimental Protocols
In Vitro ATG4B Inhibition Assay (FRET-based)
This protocol is a generalized procedure based on common practices for assessing ATG4B activity.
-
Reagents:
-
Recombinant human ATG4B
-
Fluorescently labeled LC3 substrate (e.g., a peptide with a fluorophore and a quencher on either side of the cleavage site)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
FMK-9a (dissolved in DMSO)
-
96-well black plates
-
-
Procedure:
-
Prepare serial dilutions of FMK-9a in assay buffer.
-
Add 2 µL of the FMK-9a dilutions to the wells of the 96-well plate.
-
Add 48 µL of recombinant ATG4B (final concentration, e.g., 10 nM) to each well and incubate for 30 minutes at room temperature to allow for covalent inhibition.
-
Initiate the reaction by adding 50 µL of the fluorescently labeled LC3 substrate (final concentration, e.g., 1 µM).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.
-
Calculate the initial reaction rates and plot them against the FMK-9a concentration to determine the IC50 value.
-
Diagrams
Caption: Signaling pathway of FMK-9a, an inhibitor of ATG4B with a secondary effect of inducing autophagy.
Caption: A general experimental workflow for testing the effects of FMK-9a.
Frequently Asked Questions (FAQs)
-
Q: Is FMK-9a a reversible inhibitor?
-
A: No, FMK-9a is a covalent inhibitor that forms an irreversible bond with the cysteine residue in the active site of ATG4B.
-
-
Q: Why do I see an increase in LC3-II after treating cells with FMK-9a?
-
A: This could be due to the dual mechanism of FMK-9a. While it inhibits ATG4B, it can also independently induce autophagy, which would lead to an increase in LC3-II.[1] It is important to measure autophagic flux to distinguish between induction of autophagy and blockage of autophagosome degradation.
-
-
Q: What is the recommended solvent and storage condition for FMK-9a?
-
A: FMK-9a is typically dissolved in DMSO to make a stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C.[2]
-
Section 2: Compound 9a (Ferroptosis Inhibitor)
This section provides troubleshooting guidance and experimental protocols for researchers using Compound 9a, an inhibitor of the NCOA4-FTH1 interaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Variability in EC50 for ferroptosis inhibition. | 1. Cell Line Differences: The expression levels of NCOA4 and ferritin heavy chain 1 (FTH1) can vary between cell lines, affecting the efficacy of Compound 9a. 2. Iron Levels: The basal intracellular iron concentration can influence the sensitivity of cells to ferroptosis inducers and inhibitors. | 1. Measure the baseline expression of NCOA4 and FTH1 in your cell line of interest. Consider using a cell line with well-characterized NCOA4-dependent ferritinophagy. 2. Ensure consistent cell culture conditions, particularly the iron content in the media, to minimize variability in intracellular iron levels. |
| Compound 9a is not inhibiting erastin- or RSL3-induced ferroptosis. | 1. Incorrect Concentration: The reported EC50 for erastin-induced ferroptosis in HT22 cells is 0.29 µM.[3] Ineffective inhibition may be due to using a suboptimal concentration. 2. Alternative Ferroptosis Pathways: The cells may be undergoing ferroptosis through a mechanism that is independent of NCOA4-mediated ferritinophagy. | 1. Perform a dose-response experiment to determine the optimal concentration of Compound 9a for your specific cell line and ferroptosis inducer. 2. Confirm the involvement of NCOA4 in your experimental system using genetic approaches (e.g., siRNA-mediated knockdown of NCOA4). |
| Difficulty in reproducing the disruption of the NCOA4-FTH1 interaction. | Assay Sensitivity: The protein-protein interaction between NCOA4 and FTH1 can be challenging to detect and quantify. | 1. Optimize your co-immunoprecipitation (co-IP) or ELISA protocol. Ensure that the antibodies used for IP and Western blotting are specific and of high quality. 2. Consider using a cell-free system with purified recombinant NCOA4 and FTH1 to directly test the inhibitory effect of Compound 9a on their interaction. An in vitro binding assay showed an IC50 of 3.26 µM for the disruption of the NCOA4-FTH1 interaction.[4] |
Experimental Protocols
Cell-Based Ferroptosis Inhibition Assay
This protocol is a generalized procedure for assessing the inhibition of ferroptosis.
-
Reagents:
-
HT22 cells (or other appropriate cell line)
-
DMEM with 10% FBS
-
Erastin or RSL3 (ferroptosis inducers)
-
Compound 9a (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed HT22 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of Compound 9a for 1 hour.
-
Induce ferroptosis by adding erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM).
-
Incubate the cells for 24 hours.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Normalize the data to the vehicle-treated control and plot the cell viability against the Compound 9a concentration to determine the EC50 value.
-
Diagrams
Caption: Mechanism of action of Compound 9a in inhibiting ferroptosis by disrupting the NCOA4-FTH1 interaction.
Caption: A generalized workflow for a co-immunoprecipitation experiment to validate the disruption of the NCOA4-FTH1 interaction.
Frequently Asked Questions (FAQs)
-
Q: What is the target of Compound 9a?
-
Q: Does Compound 9a have antioxidant activity?
-
A: No, Compound 9a is not a radical-trapping antioxidant. Its mechanism of action is distinct from other common ferroptosis inhibitors like Ferrostatin-1.
-
-
Q: Can I use Compound 9a in vivo?
References
- 1. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. NCOA4-FTH1 inhibitor 9a | NCOA4-FTH1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Ferroptosis through Disrupting the NCOA4-FTH1 Interaction: A New Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
FMK-9a Technical Support Center: Minimizing Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of FMK-9a, a potent, irreversible inhibitor of ATG4B. Adherence to these guidelines is crucial for ensuring the stability of the compound and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is FMK-9a and what is its primary mechanism of action?
A1: FMK-9a is a fluoromethylketone-based peptidomimetic that acts as a covalent inhibitor of ATG4B (Autophagin-1), a cysteine protease essential for autophagosome formation.[1][2] It forms an irreversible covalent bond with the cysteine residue (Cys74) in the active site of ATG4B, thereby inactivating the enzyme.[2][3]
Q2: What are the recommended long-term and short-term storage conditions for FMK-9a?
A2: For long-term storage, FMK-9a powder should be kept in a dry, dark environment at -20°C, where it is stable for over two years.[1][2][4] For short-term storage of a few days to weeks, it can be stored at 0-4°C.[1]
Q3: How should I prepare and store FMK-9a stock solutions?
A3: FMK-9a is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for up to one month.[3]
Q4: Can I ship FMK-9a at ambient temperature?
A4: Yes, FMK-9a is stable enough for shipping at ambient temperature for a few weeks, including the time spent in customs.[1]
Troubleshooting Guide
This guide addresses common issues that may arise from the degradation of FMK-9a in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Inhibitory Activity | FMK-9a degradation due to improper storage. | - Ensure the compound has been stored according to the recommended conditions (powder at -20°C, DMSO stock at -80°C).- Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.- Prepare fresh working dilutions for each experiment. |
| Instability in aqueous buffers. | - The fluoromethyl ketone moiety can be susceptible to nucleophilic attack, especially at high pH. Prepare fresh dilutions in your experimental buffer immediately before use.- If possible, maintain the pH of your experimental buffer in the neutral to slightly acidic range (pH 6.0-7.4).- Minimize the time the compound spends in aqueous solution before being added to the experimental system. | |
| Reaction with components in the experimental media. | - Be aware that high concentrations of reducing agents, such as DTT, can potentially interact with the electrophilic fluoromethyl ketone group. While some studies on other FMKs have shown stability to DTT, it is a point to consider.[5] If your assay requires reducing agents, consider adding FMK-9a after the initial incubation with these agents if the protocol allows. | |
| Inconsistent Results Between Experiments | Variability in FMK-9a concentration due to degradation. | - Strictly adhere to the recommended storage and handling procedures for every experiment.- Prepare a fresh batch of stock solution if you suspect the old one has degraded.- Perform a quality control check of your FMK-9a stock by testing its activity in a reliable positive control assay. |
| Light-induced degradation. | - While not explicitly documented for FMK-9a, many organic compounds are light-sensitive. Store both the solid compound and its solutions in the dark by using amber vials or by wrapping containers in foil.[1] | |
| Precipitation of the Compound | Low solubility in aqueous buffers. | - FMK-9a has moderate aqueous solubility.[2][3] Ensure that the final concentration of DMSO in your experimental setup is compatible with your system and sufficient to keep the compound in solution.- If precipitation occurs, you may need to optimize the final DMSO concentration or sonicate the solution briefly before use. |
Experimental Protocols
Protocol 1: Preparation of FMK-9a Stock Solution
-
Allow the vial of solid FMK-9a to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]
Protocol 2: General Handling for Cellular Assays
-
Thaw a single-use aliquot of the FMK-9a stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer.
-
Ensure the final concentration of DMSO is well-tolerated by your cells (typically ≤ 0.5%).
-
Add the freshly prepared FMK-9a solution to your cells and proceed with your experimental protocol.
-
Discard any unused diluted solution. Do not store and reuse diluted aqueous solutions of FMK-9a.
Visualizing Key Concepts
To further aid in understanding the experimental context and potential points of degradation, the following diagrams illustrate the ATG4B signaling pathway, a general experimental workflow, and a troubleshooting logic tree.
Caption: FMK-9a inhibits the proteolytic activity of ATG4B.
References
Technical Support Center: Interpreting Unexpected Phenotypes After FMK-9a Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected phenotypes observed during experiments with FMK-9a.
FAQs: Understanding FMK-9a and Its Unexpected Effects
Q1: What is the primary known function of FMK-9a?
A1: FMK-9a is widely known as an inhibitor of ATG4B, a cysteine protease crucial for autophagosome formation. It has been shown to suppress ATG4B activity with an IC50 of approximately 260 nM.[1]
Q2: I treated my cells with FMK-9a expecting to inhibit autophagy, but I'm observing an increase in autophagic markers. Is this a known phenomenon?
A2: Yes, this is a documented "unexpected" phenotype. Studies have shown that FMK-9a can induce autophagy in various cell lines, such as HeLa and MEF cells, independent of its inhibitory effect on ATG4B.[1] This autophagy induction is dependent on the presence of other key autophagy proteins, FIP200 and ATG5.[1] Therefore, observing an increase in autophagy after FMK-9a treatment is a plausible, albeit counterintuitive, result.
Q3: I've seen literature on a ferroptosis inhibitor designated "9a". Is this the same as FMK-9a?
A3: This is a critical point of clarification. Based on current scientific literature, FMK-9a and the ferroptosis inhibitor "compound 9a" are distinct molecules . "Compound 9a" is a novel ferroptosis inhibitor that functions by disrupting the interaction between NCOA4 and FTH1, thereby preventing ferritinophagy. There is no evidence to suggest that FMK-9a inhibits ferroptosis or that "compound 9a" is a derivative of FMK-9a. Researchers should not use these compound names interchangeably.
Q4: Are there any other known off-target effects of FMK-9a?
Troubleshooting Guides
Issue 1: Unexpected Induction of Autophagy
Symptoms:
-
Increased LC3-II/LC3-I ratio in western blots.
-
Increased number of GFP-LC3 puncta in fluorescence microscopy.
-
Decreased levels of autophagy substrates like p62/SQSTM1.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| FMK-9a's known off-target effect | This is a documented activity of FMK-9a. To confirm this is the cause, consider using a structurally different ATG4B inhibitor as a control. Also, perform a dose-response experiment to see if the autophagy induction is concentration-dependent. |
| Cellular Stress | High concentrations of any compound, including FMK-9a or its vehicle (e.g., DMSO), can induce cellular stress and trigger autophagy. Ensure you have appropriate vehicle controls and test a range of FMK-9a concentrations. |
| High background in LC3 western blot | High background can obscure the true signal and lead to misinterpretation. Optimize your western blot protocol by increasing washing steps, using a different blocking buffer (e.g., 5% BSA instead of milk), and titrating your primary and secondary antibody concentrations.[2][3] |
Issue 2: No Effect on Autophagy or Cell Viability
Symptoms:
-
No change in LC3-II levels or other autophagy markers.
-
No expected downstream effects on cell viability or other cellular processes.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Compound Inactivity | Verify the integrity and concentration of your FMK-9a stock solution. If possible, confirm its activity in an in vitro ATG4B enzymatic assay. |
| Cell Line Resistance | The response to FMK-9a can be cell-type specific. Consider testing a different cell line that has been previously shown to be responsive. |
| Incorrect Experimental Conditions | Optimize treatment duration and concentration. A time-course and dose-response experiment is highly recommended. |
Issue 3: Observing Ferroptosis-Related Phenotypes
Symptoms:
-
Increased lipid peroxidation (e.g., as measured by C11-BODIPY staining).
-
Decreased cell viability that is rescued by ferroptosis inhibitors (e.g., ferrostatin-1).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Misidentification of Compound | As mentioned in the FAQs, ensure you are using FMK-9a and not the ferroptosis inhibitor "compound 9a". Verify the source and identity of your compound. |
| Confounding Cellular Effects | While not a primary reported effect of FMK-9a, complex biological systems can have interconnected pathways. To investigate if the observed phenotype is a secondary effect of autophagy modulation, you can use other autophagy inducers or inhibitors to see if they replicate the ferroptotic phenotype. |
| Assay Variability in Ferroptosis Measurement | Ferroptosis assays, such as C11-BODIPY staining, can be sensitive to experimental conditions. Ensure consistent cell seeding density, dye loading concentration, and incubation times. Include positive controls (e.g., RSL3 or erastin) and negative controls (e.g., ferrostatin-1) in every experiment.[4] |
Data Presentation
Table 1: In Vitro Activity of FMK-9a on ATG4B
| Parameter | Value | Reference |
| Target | ATG4B | [1] |
| IC50 | 260 nM | [1] |
Table 2: Quantitative Effects of Ferroptosis Inhibitor "Compound 9a" (for comparative purposes)
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| HT-22 | 0.5 µM Compound 9a | Inhibition of RSL3-induced cell death | >80% rescue | [5] |
| HT-1080 | 0.5 µM Compound 9a | Inhibition of erastin-induced cell death | Significant rescue | [5] |
| HT-22 | Compound 9a (0.1-1 µM) | Increase in Ferritin Heavy Chain (FTH1) | Dose-dependent increase | [6] |
Experimental Protocols
Protocol 1: Assessing Autophagy Induction by LC3 Immunoblotting
This protocol details the steps to measure the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Cells of interest
-
FMK-9a
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (12-15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibody against LC3 (e.g., rabbit anti-LC3B)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of FMK-9a or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
Protocol 2: Measuring Lipid Peroxidation in Ferroptosis using C11-BODIPY 581/591 Staining and Flow Cytometry
This protocol is for quantifying lipid peroxidation, a key feature of ferroptosis.
Materials:
-
Cells of interest
-
Test compound (e.g., "compound 9a" as a control, or to test for unexpected ferroptotic effects)
-
C11-BODIPY 581/591 dye
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with the compound of interest. Include positive (e.g., RSL3) and negative (e.g., ferrostatin-1) controls.
-
Dye Loading: At the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.[7][8]
-
Cell Harvesting: Gently harvest the cells (e.g., by trypsinization for adherent cells).
-
Washing: Wash the cells twice with flow cytometry buffer.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer. The oxidized form of C11-BODIPY emits green fluorescence (typically detected in the FITC channel), while the reduced form emits red fluorescence (typically detected in the PE channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[9]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect NCOA4-FTH1 Interaction
This protocol can be used to investigate the mechanism of ferroptosis inhibitors like "compound 9a".
Materials:
-
Cells expressing tagged NCOA4 and FTH1 (or using antibodies against endogenous proteins)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the "bait" protein (e.g., anti-NCOA4)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blot reagents
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the "bait" antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate and incubate for 1-3 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the "bait" (NCOA4) and the expected interactor (FTH1).
Mandatory Visualizations
Caption: Signaling pathways affected by FMK-9a treatment.
Caption: Mechanism of ferroptosis inhibition by "Compound 9a".
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problems with my western blotting of LC3, autophagy protein... - Apoptosis, Necrosis and Autophagy [protocol-online.org]
- 6. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. abpbio.com [abpbio.com]
- 9. reddit.com [reddit.com]
Technical Support Center: FMK-9a Compatibility with Small Molecule Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ATG4B inhibitor, FMK-9a. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the design and interpretation of experiments involving the combination of FMK-9a with other small molecule inhibitors.
Disclaimer: Publicly available data on the specific compatibility and synergistic, additive, or antagonistic effects of FMK-9a in combination with other named small molecule inhibitors is limited. The guidance provided here is based on the known mechanism of action of FMK-9a, its off-target activities, and general principles of drug combination studies. Researchers should perform careful validation and dose-response experiments for their specific combination of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FMK-9a?
FMK-9a is a potent, selective, and irreversible covalent inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B).[1][2] It specifically forms a covalent bond with the catalytic cysteine residue (Cys74) in the active site of ATG4B, thereby inactivating the enzyme.[1] ATG4B is crucial for processing (cleaving) pro-LC3/GABARAP proteins to their mature form (LC3-I) and for delipidating LC3-II from the autophagosome membrane, both essential steps in the autophagy pathway.
Q2: Does FMK-9a have any known off-target effects?
Yes, while FMK-9a is highly potent against ATG4B, it has been shown to inhibit other cysteine proteases, notably calpain and cathepsin B, although at slightly higher concentrations (IC50 values of 96 nM and 200 nM, respectively, compared to ~73-80 nM for ATG4B).[2] This is an important consideration when interpreting experimental results, as inhibition of these proteases could contribute to the observed cellular phenotype.
Q3: A recent study suggests FMK-9a can induce autophagy. How can an autophagy inhibitor also induce autophagy?
This is a critical and complex aspect of FMK-9a's activity. A study has shown that FMK-9a can induce the accumulation of autophagosomes, a hallmark of autophagy induction, independent of its inhibitory effect on ATG4B.[3] This suggests that FMK-9a may have a dual role or engage with other cellular pathways that trigger autophagy. This paradoxical effect complicates its use as a straightforward autophagy inhibitor and must be carefully considered in experimental design and data interpretation.
Q4: Are there published data on the synergistic or antagonistic effects of FMK-9a with other specific small molecule inhibitors?
As of our latest review of the scientific literature, there is a lack of specific studies detailing the combination of FMK-9a with other named small molecule inhibitors and quantifying the nature of their interaction (synergism, additivity, or antagonism). General studies on other ATG4B inhibitors suggest potential for synergy with chemotherapeutics and targeted therapies, but these findings cannot be directly extrapolated to FMK-9a without experimental validation.
Q5: What are the general expectations when combining an ATG4B inhibitor like FMK-9a with other anti-cancer agents?
Inhibition of autophagy is often explored as a strategy to enhance the efficacy of various cancer therapies. Many cancer cells upregulate autophagy as a survival mechanism to cope with the stress induced by chemotherapy, targeted therapy, or radiation. By inhibiting this pro-survival pathway with an agent like FMK-9a, it is hypothesized that cancer cells may become more susceptible to the cytotoxic effects of the primary treatment. However, due to the dual role of FMK-9a in both inhibiting ATG4B and inducing autophagosome accumulation, the net effect of a combination will be context-dependent and requires empirical determination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected or inconsistent results in combination studies. | 1. Dual mechanism of FMK-9a: The induction of autophagy by FMK-9a may counteract the intended inhibitory effect in your specific cellular context. 2. Off-target effects: Inhibition of calpain or cathepsin B by FMK-9a could be influencing the outcome. 3. Cell-line specific responses: The role of autophagy in cell survival is highly context-dependent. | 1. Carefully monitor autophagy flux. Use multiple assays (e.g., LC3 turnover assay in the presence of a lysosomal inhibitor like bafilomycin A1, p62 degradation) to distinguish between autophagy induction and blockage of autophagic degradation. 2. Consider using inhibitors for calpain and cathepsin B as controls to assess their potential contribution to the observed phenotype. 3. Test the combination in multiple cell lines to determine if the observed effect is generalizable. |
| Difficulty determining synergy, additivity, or antagonism. | 1. Inappropriate dose range: The concentrations of FMK-9a and the combination partner may not be in the optimal range to observe interaction. 2. Suboptimal experimental design for synergy analysis. | 1. Perform comprehensive dose-response curves for each inhibitor individually to determine their IC50 values. 2. Use a checkerboard assay with a range of concentrations for both inhibitors. Analyze the data using established models for synergy, such as the Bliss independence or Loewe additivity models, and calculate a combination index (CI). |
| High background or non-specific effects. | 1. Solvent toxicity: High concentrations of DMSO (the common solvent for FMK-9a) can be toxic to cells. 2. Instability of compounds: FMK-9a or the combination partner may be unstable under the experimental conditions. | 1. Ensure the final DMSO concentration is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5%). 2. Consult the manufacturer's data sheet for stability information. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
Experimental Protocols
General Protocol for Assessing the Combined Effect of FMK-9a and a Small Molecule Inhibitor on Cell Viability
This protocol provides a framework for a checkerboard assay to determine the nature of the interaction between FMK-9a and another inhibitor.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- FMK-9a (stock solution in DMSO)
- Small molecule inhibitor of interest (stock solution in a suitable solvent)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
- Plate reader
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
- Drug Preparation: Prepare serial dilutions of FMK-9a and the other inhibitor in complete medium. A common approach is to prepare 2x concentrated drug solutions.
- Treatment:
- Remove the overnight culture medium from the cells.
- Add the drug dilutions to the wells according to a checkerboard layout. This will create a matrix of different concentration combinations. Include wells with each drug alone and vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for a duration relevant to the cell cycle of your cell line and the mechanism of the inhibitors (e.g., 48-72 hours).
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.
3. Data Analysis:
- Normalize the viability data to the vehicle-treated control wells.
- Generate dose-response curves for each inhibitor individually to determine their IC50 values.
- Use software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI) based on the Chou-Talalay method or to assess synergy using the Bliss independence or Loewe additivity models.
- CI < 1: Synergistic effect
- CI = 1: Additive effect
- CI > 1: Antagonistic effect
Visualizations
Caption: Workflow for assessing inhibitor combinations.
References
Validation & Comparative
Unraveling the Potency of ATG4B Inhibitors: A Comparative Analysis of FMK-9a and its Alternatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of autophagy modulation, the selection of a potent and specific ATG4B inhibitor is paramount. This guide provides a comprehensive comparison of the widely used inhibitor, FMK-9a, with other notable ATG4B antagonists. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows to facilitate an informed decision-making process.
ATG4B, a cysteine protease, plays a pivotal role in the autophagy pathway through its dual function in processing the microtubule-associated protein 1A/1B-light chain 3 (LC3) and delipidating LC3-phosphatidylethanolamine (PE). Its inhibition presents a promising therapeutic strategy for various diseases, including cancer. FMK-9a has emerged as a potent covalent inhibitor of ATG4B. However, a nuanced understanding of its efficacy in relation to other available inhibitors is crucial for its effective application in research and drug discovery.
Quantitative Comparison of ATG4B Inhibitor Efficacy
The following table summarizes the in vitro potency of FMK-9a and other selected ATG4B inhibitors. It is important to note that the half-maximal inhibitory concentration (IC50) values are derived from various studies and experimental assays, which may contribute to variability.
| Inhibitor | IC50 (in vitro) | Assay Type | Key Findings |
| FMK-9a | ~260 nM | FRET-based assay | Potent covalent inhibitor. However, it can induce autophagy independently of its ATG4B inhibitory activity. |
| S130 | 3.24 µM | FRET-based assay | A potent and specific ATG4B inhibitor that induces cell death in colorectal cancer cells. It is a competitive inhibitor. |
| NSC185058 | 51 µM | In vitro LC3-GST cleavage assay | An antagonist of ATG4B that suppresses autophagy and osteosarcoma tumor growth. |
| Tioconazole | 1.8 µM | Biochemical assay | An antifungal drug repurposed as an ATG4 inhibitor that sensitizes cancer cells to chemotherapy. |
| Z-FA-FMK | Not explicitly found | Not specified | A covalent ATG4B inhibitor. |
| Hypericin | 30 µM | FRET-based assay | Identified as an ATG4B inhibitor in a high-throughput screen. |
| Aurin tricarboxylic acid | 8.8 µM | FRET-based assay | Identified as an ATG4B inhibitor in a high-throughput screen. |
Understanding the ATG4B Signaling Pathway in Autophagy
ATG4B is a key regulator in the initiation and progression of autophagy. Its primary functions are the proteolytic processing of pro-LC3 to its cytosolic form, LC3-I, and the subsequent deconjugation of LC3-II (LC3-PE) from the autophagosomal membrane to recycle LC3. This dynamic process is essential for autophagosome maturation and fusion with lysosomes.
Comparative Analysis of FMK-9a Cross-reactivity with Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cysteine protease inhibitor FMK-9a, with a focus on its cross-reactivity with other key cysteine protease families. The information is intended to assist researchers in evaluating the suitability of FMK-9a for their studies and to highlight the importance of thorough selectivity profiling.
Introduction to FMK-9a
FMK-9a is recognized primarily as a potent, irreversible inhibitor of Autophagy-related gene 4B (ATG4B), a cysteine protease crucial for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in autophagosome formation.[1] The inhibitory mechanism involves the formation of an irreversible covalent bond with the catalytic cysteine residue (Cys74) in the active site of ATG4B.[2] While its role in autophagy modulation is a primary area of investigation, understanding its off-target effects is critical for the accurate interpretation of experimental results. A study has indicated that FMK-9a can induce autophagy independently of its ATG4B inhibitory activity, suggesting the presence of other cellular targets.[1]
Cross-reactivity Profile of FMK-9a
The selectivity of a chemical probe is paramount for its utility in dissecting complex biological processes. The following table summarizes the known inhibitory activities of FMK-9a against various cysteine proteases.
Table 1: Inhibitory Potency (IC50) of FMK-9a against Various Cysteine Proteases
| Protease Target | Protease Family | IC50 (nM) | Assay Type | Reference |
| ATG4B (autophagin-1) | Cysteine Protease (Autophagy-related) | 73 | Cell-based Luciferase Reporter Assay (LRA) | [3] |
| ATG4B (autophagin-1) | Cysteine Protease (Autophagy-related) | 80 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [3] |
| ATG4B | Cysteine Protease (Autophagy-related) | 260 | In vitro FRET assay | [1] |
| Calpain | Cysteine Protease (Calcium-activated) | 96 | Not Specified | [3] |
| Cathepsin B | Cysteine Protease (Lysosomal) | 200 | Not Specified | [3] |
| Caspases | Cysteine Protease (Apoptosis-related) | Data Not Available | - | - |
Note: The specific calpain isoform(s) (e.g., calpain-1, calpain-2) inhibited by FMK-9a have not been specified in the available literature. A significant gap in the current knowledge is the lack of data on the cross-reactivity of FMK-9a with the caspase family of cysteine proteases.
Comparative Analysis
Based on the available data, FMK-9a exhibits the highest potency against its primary target, ATG4B. However, it also demonstrates significant inhibitory activity against calpain and cathepsin B, with only a 1.2- to 2.7-fold decrease in potency compared to ATG4B. This suggests that at concentrations used to inhibit ATG4B in cellular systems, off-target inhibition of calpain and cathepsin B is likely to occur.
The lack of data regarding caspase activity is a critical consideration, as caspases are key mediators of apoptosis. Other fluoromethylketone (FMK)-based peptide inhibitors, such as the well-known pan-caspase inhibitor Z-VAD-FMK, are designed to target caspases and have been shown to also inhibit other cysteine proteases like cathepsins.[4] Therefore, it is plausible that FMK-9a may also interact with caspases, and further investigation is warranted.
Experimental Protocols
Detailed below are generalized protocols for the types of assays used to determine the inhibitory activity of compounds like FMK-9a.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ATG4B Inhibition
This assay measures the inhibition of ATG4B's ability to cleave its substrate.
-
Principle: A recombinant ATG4B substrate is labeled with a donor fluorophore (e.g., a europium chelate) and an acceptor fluorophore (e.g., allophycocyanin). When the substrate is intact, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. Cleavage of the substrate by ATG4B separates the fluorophores, leading to a decrease in the FRET signal.
-
Procedure:
-
Recombinant ATG4B enzyme is pre-incubated with varying concentrations of FMK-9a in an appropriate assay buffer.
-
The TR-FRET substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature for a specific period.
-
The fluorescence is measured using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength appropriate for the donor and emission wavelengths for both the donor and acceptor.
-
The ratio of acceptor to donor emission is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-based Luciferase Reporter Assay (LRA) for Autophagy
This assay indirectly measures the activity of ATG4B in a cellular context.
-
Principle: Cells are transfected with a reporter construct where a luciferase enzyme is linked to an autophagy-related protein (e.g., LC3) that is a substrate for ATG4B. The processing of this fusion protein by ATG4B results in a change in luciferase activity, which can be quantified.
-
Procedure:
-
Cells stably or transiently expressing the luciferase reporter construct are seeded in a multi-well plate.
-
The cells are treated with a range of concentrations of FMK-9a.
-
After an incubation period, the cells are lysed, and the luciferase substrate is added.
-
The luminescence is measured using a luminometer.
-
The IC50 value is calculated based on the dose-dependent decrease in luminescence.
-
Fluorometric Activity Assay for Calpain and Cathepsin B
These assays utilize fluorogenic substrates that become fluorescent upon cleavage by the respective protease.
-
Principle: A peptide substrate specific for either calpain (e.g., Ac-LLY-AFC) or cathepsin B (e.g., Z-RR-AFC) is used. The substrate is conjugated to a fluorophore (e.g., AFC - 7-amino-4-trifluoromethylcoumarin) that is quenched until the peptide is cleaved.
-
Procedure:
-
The purified calpain or cathepsin B enzyme is pre-incubated with different concentrations of FMK-9a in a suitable reaction buffer.
-
The fluorogenic substrate is added to start the reaction.
-
The increase in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percent inhibition of the enzyme activity against the logarithm of the inhibitor concentration.
-
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Inhibitor Selectivity
The following diagram illustrates a typical workflow for characterizing the cross-reactivity of a cysteine protease inhibitor.
Caption: Workflow for determining the selectivity of a cysteine protease inhibitor.
Signaling Pathways Involving FMK-9a Targets
This diagram illustrates the known and potential interactions of FMK-9a within cellular signaling pathways.
Caption: Known and potential targets of FMK-9a in autophagy and apoptosis.
Conclusion and Recommendations
FMK-9a is a potent inhibitor of ATG4B but exhibits significant cross-reactivity with calpain and cathepsin B. Researchers using FMK-9a to study autophagy should be aware of these off-target effects and consider them in their experimental design and data interpretation. The lack of data on the interaction of FMK-9a with caspases represents a significant knowledge gap.
It is strongly recommended that researchers:
-
Perform control experiments to assess the contribution of calpain and cathepsin B inhibition to the observed cellular phenotypes.
-
Use the lowest effective concentration of FMK-9a to minimize off-target effects.
-
When possible, use complementary approaches, such as genetic knockdown or knockout of ATG4B, to validate findings obtained with FMK-9a.
-
Conduct independent assays to determine the inhibitory activity of FMK-9a against caspases, particularly if studying processes at the interface of autophagy and apoptosis.
References
Efficacy of FMK-9a in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMK-9a is a small molecule identified as a potent inhibitor of Autophagy-related gene 4B (ATG4B), a cysteine protease crucial for the execution of autophagy. The autophagy pathway is a cellular recycling process that is often hijacked by cancer cells to survive under stressful conditions, such as nutrient deprivation and chemotherapy. Consequently, inhibiting autophagy through targeting key enzymes like ATG4B presents a promising therapeutic strategy in oncology. This guide provides a comparative overview of the efficacy of FMK-9a in cancer models, contextualized with data from other ATG4B inhibitors due to the limited public availability of comprehensive preclinical data for FMK-9a itself.
Quantitative Data Summary
Direct quantitative data on the efficacy of FMK-9a across a wide range of cancer models is limited in publicly accessible literature. However, its potency as an ATG4B inhibitor has been established. For comparative purposes, this section includes data on other ATG4B inhibitors that have been evaluated in preclinical cancer models.
| Compound | Target | In Vitro Efficacy (IC50) | Cancer Model(s) | In Vivo Efficacy | Reference(s) |
| FMK-9a | ATG4B | 80 nM (TR-FRET assay)[1] | Not specified in detail | Data not available | [1] |
| 260 nM (in vitro and in cells)[2] | HeLa, MEF | [2] | |||
| S130 | ATG4B | ~5 µM (Cell viability) | Colorectal Cancer (HCT116) | Significant tumor growth arrest | [3][4] |
| UAMC-2526 | ATG4B | Not specified | Colorectal Cancer (HT29) | Significantly improved inhibition of tumor growth with oxaliplatin | [5] |
| Tioconazole | ATG4B | Not specified | Colorectal Cancer (HCT-116) | Reduced tumor growth, especially in combination with chemotherapy | [6] |
Note: The provided IC50 values for FMK-9a reflect its enzymatic inhibition potency, not necessarily its anti-proliferative effect on cancer cells. The efficacy of other ATG4B inhibitors in vivo suggests the potential of this therapeutic approach.
Mechanism of Action and Signaling Pathway
FMK-9a is designed to inhibit the enzymatic activity of ATG4B. ATG4B plays a dual role in autophagy: it cleaves pro-LC3 to its active form, LC3-I, and it deconjugates LC3-II from the autophagosomal membrane to recycle LC3. By inhibiting ATG4B, FMK-9a is expected to disrupt these processes, leading to a failure in autophagosome maturation and function. This disruption can render cancer cells more susceptible to stress and other therapeutic agents.
However, intriguingly, one study reported that FMK-9a can also induce autophagy, independent of its ATG4B inhibitory activity[2]. This suggests that FMK-9a may have off-target effects or engage in a more complex regulatory mechanism within the autophagy pathway.
Below is a diagram illustrating the canonical autophagy pathway and the role of ATG4B, the target of FMK-9a.
References
- 1. Targeting ATG4 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating NCOA4-FTH1 Disruption by FMK-9a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FMK-9a, a first-in-class inhibitor of the NCOA4-FTH1 interaction, with alternative methods for modulating ferritinophagy-dependent ferroptosis. We present supporting experimental data for FMK-9a's efficacy and a detailed protocol for its validation using co-immunoprecipitation (co-IP).
Introduction to NCOA4-FTH1 and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key process supplying this labile iron is ferritinophagy, the autophagic degradation of the iron-storage protein complex, ferritin. This process is mediated by the cargo receptor NCOA4, which directly binds to the ferritin heavy chain 1 (FTH1) subunit, targeting the entire ferritin complex for lysosomal degradation and subsequent iron release.[1][2][3] The interaction between NCOA4 and FTH1 is therefore a critical control point in ferroptosis.
FMK-9a (also referred to as compound 9a in scientific literature) has been identified as a novel and selective ferroptosis inhibitor that functions by directly binding to NCOA4 and disrupting its interaction with FTH1.[1][4][5] This disruption blocks ferritinophagy, reduces the intracellular pool of bioavailable ferrous iron, and thus prevents the lipid peroxidation that drives ferroptotic cell death.[1][6]
Performance Comparison: FMK-9a vs. Alternative Methods
While FMK-9a is the first small molecule reported to directly target the NCOA4-FTH1 protein-protein interaction, its effects can be compared to other experimental methods used to inhibit ferritinophagy and ferroptosis.[1][2][4] This comparison highlights the unique advantages of a targeted pharmacological approach.
| Method | Target / Mechanism | Key Performance Metrics | Advantages | Limitations |
| FMK-9a | NCOA4-FTH1 Interaction | Binding Affinity (KD): 7.48 µM (FMK-9a to NCOA4383–522)[2] Interaction Inhibition (IC50): 3.26 µM (NCOA4-FTH1 ELISA)[2] Cellular Efficacy (EC50): 0.29 µM (Erastin-induced ferroptosis, HT22 cells) | Temporal control; Dose-dependent and reversible action; High specificity for ferroptosis over other cell death pathways.[1][2] | Potential for off-target effects; Requires optimization of concentration and treatment time. |
| NCOA4 Knockdown (siRNA/shRNA) | NCOA4 Expression | Not Applicable (Qualitative: reduction/ablation of NCOA4 protein) | High target specificity; Provides clear genetic validation of the target's role.[1] | No temporal control (constitutive); Potential for incomplete knockdown or compensatory mechanisms; Not therapeutically viable. |
| Ferrostatin-1 (Fer-1) | Lipid Peroxidation | Not Applicable (Acts as a radical-trapping antioxidant) | Broadly effective against multiple ferroptosis inducers.[1] | Does not target the upstream iron supply; Mechanism is downstream of the NCOA4-FTH1 interaction. |
| Deferoxamine (DFO) | Labile Iron Pool | Not Applicable (Acts as an iron chelator) | Directly targets the iron dependency of ferroptosis.[2] | Broad effects on iron homeostasis; Not specific to the ferritinophagy pathway. |
Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of the NCOA4-FTH1 interaction in ferritinophagy and how FMK-9a intervenes to inhibit this process.
Experimental Protocol: Co-Immunoprecipitation (co-IP)
This protocol details the steps to validate the disruption of the NCOA4-FTH1 interaction by FMK-9a in a cellular context. The method is based on protocols described in the literature.[2][7]
Objective: To determine if FMK-9a treatment reduces the amount of FTH1 that co-immunoprecipitates with NCOA4.
Materials:
-
Cell Lines: HEK-293T or HT-1080 cells.
-
Plasmids (for overexpression): Flag-tagged NCOA4 and Myc-tagged FTH1.
-
Reagents: FMK-9a (and DMSO as vehicle control), transfection reagent (e.g., Lipofectamine), complete cell culture media, PBS, IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease inhibitors).
-
Antibodies: Anti-Flag antibody for IP, anti-Myc antibody for Western blot, anti-FTH1 antibody for Western blot, anti-NCOA4 antibody for Western blot, Normal IgG (as negative control).
-
Beads: Protein A/G magnetic beads.
-
Equipment: Standard cell culture equipment, centrifuge, magnetic rack, Western blot equipment.
Methodology:
-
Cell Culture and Transfection (for overexpression system):
-
Seed HEK-293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with plasmids expressing Flag-NCOA4 and Myc-FTH1 according to the manufacturer's protocol.
-
Allow cells to express the proteins for 24-48 hours.
-
-
FMK-9a Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube. Reserve a small aliquot as the "Input" control.
-
-
Immunoprecipitation:
-
Incubate the whole-cell lysate with an anti-Flag antibody (for Flag-NCOA4) or an anti-NCOA4 antibody (for endogenous protein) for 2-4 hours or overnight at 4°C with gentle rotation. A parallel sample with Normal IgG should be used as a negative control.
-
Add pre-washed Protein A/G magnetic beads to each sample and incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Western Blot Analysis:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FTH1 (or Myc-tag) to detect the co-precipitated protein.
-
Probe the membrane with an antibody against NCOA4 (or Flag-tag) to confirm the successful immunoprecipitation of the bait protein.
-
Analyze the "Input" samples to confirm equal protein expression across all conditions.
-
Expected Outcome: A successful experiment will show a significant reduction in the FTH1 (or Myc-FTH1) band in the FMK-9a-treated sample compared to the DMSO-treated control in the immunoprecipitated fraction, while the amount of immunoprecipitated NCOA4 (or Flag-NCOA4) remains constant.
Co-Immunoprecipitation (co-IP) Workflow
The diagram below outlines the key steps of the co-IP experiment designed to validate the disruption of the NCOA4-FTH1 interaction by FMK-9a.
References
- 1. Inhibiting Ferroptosis through Disrupting the NCOA4–FTH1 Interaction: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NCOA4-FTH1 inhibitor 9a | NCOA4-FTH1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting Ferroptosis through Disrupting the NCOA4-FTH1 Interaction: A New Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
A Head-to-Head Analysis of FMK-9a and 3-MA in Autophagy Inhibition for Research and Drug Development
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
Autophagy, a critical cellular process for degrading and recycling cellular components, plays a pivotal role in both health and disease. Its dysregulation is implicated in a range of pathologies, including cancer and neurodegenerative disorders, making pharmacological modulation of autophagy a key area of therapeutic interest. Among the arsenal of autophagy inhibitors, FMK-9a and 3-Methyladenine (3-MA) are two widely utilized compounds that act at different stages of the autophagic pathway. This guide provides a detailed side-by-side comparison of their mechanisms, efficacy, and experimental applications, supported by available data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Executive Summary: FMK-9a vs. 3-MA
| Feature | FMK-9a | 3-Methyladenine (3-MA) |
| Primary Target | ATG4B Cysteine Protease | Class III Phosphoinositide 3-Kinase (PI3K) |
| Mechanism of Action | Irreversibly inhibits the delipidation and processing of LC3 by ATG4B, preventing autophagosome maturation and recycling of ATG8 family proteins. | Inhibits the activity of the Class III PI3K (Vps34), which is essential for the nucleation of the phagophore and the initiation of autophagosome formation. |
| Stage of Inhibition | Late-stage (autophagosome maturation and substrate turnover) | Early-stage (initiation/nucleation) |
| Reported Specificity | Potent inhibitor of ATG4B. However, some studies suggest it may induce autophagy through ATG4B-independent mechanisms, indicating potential off-target effects. | Broad-spectrum PI3K inhibitor. Can also inhibit Class I PI3K, which can have the opposing effect of inducing autophagy. Known to have a dual role, promoting autophagy under certain conditions. |
| Key Limitations | Complex dose-dependent effects and potential for off-target autophagy induction. | Poor solubility, requirement for high concentrations, and off-target effects on other PI3K classes. |
In-Depth Comparison of Mechanisms and Specificity
FMK-9a: A Potent Modulator of ATG4B
FMK-9a is recognized as a potent, irreversible inhibitor of ATG4B, a cysteine protease crucial for two key steps in the processing of ATG8 family proteins (like LC3): the initial cleavage of pro-LC3 to its cytosolic form (LC3-I) and the delipidation of lipidated LC3 (LC3-II) from the autophagosomal membrane.[1] By inhibiting ATG4B, FMK-9a is expected to block the recycling of LC3 and thereby impair the maturation and fusion of autophagosomes.
However, the activity of FMK-9a is not straightforward. Some research indicates that while it inhibits ATG4B, it can also induce the accumulation of autophagosomes, an effect that is independent of its inhibitory action on the enzyme.[1] This suggests that FMK-9a may have other cellular targets or trigger compensatory pathways, a critical consideration for interpreting experimental results.
3-Methyladenine (3-MA): The Classical PI3K Inhibitor
3-MA is one of the most widely used and historically significant autophagy inhibitors. It primarily targets the Class III PI3K, Vps34, which is a core component of the complex that initiates the formation of the autophagosome. By inhibiting Vps34, 3-MA prevents the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of other essential autophagy proteins.
Despite its widespread use, 3-MA is not without its drawbacks. It is known to be a broad-spectrum PI3K inhibitor and can also affect the activity of Class I PI3K.[2] Inhibition of Class I PI3K can, under certain cellular contexts, actually induce autophagy, leading to a dual and sometimes contradictory role of 3-MA.[2] Furthermore, its poor solubility and the high concentrations often required for effective inhibition can lead to off-target effects and cellular toxicity.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for FMK-9a and 3-MA. It is crucial to note that this data is compiled from different studies and experimental systems, and therefore, direct comparison of absolute values should be approached with caution.
Table 1: Inhibitory Concentration
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| FMK-9a | ATG4B | 260 nM | In vitro and in cells | [1] |
| 3-MA | Starvation-induced Autophagy | >80% inhibition at 6 mM | - | [2] |
Table 2: Effects on Autophagy Markers and Cell Viability
| Inhibitor | Effect on LC3-II Levels | Effect on p62/SQSTM1 Degradation | Effect on Cell Viability | Reference |
| FMK-9a | Attenuates delipidation of LC3-PE | - | - | [1] |
| 3-MA | Can decrease LC3-II by inhibiting formation; can increase LC3-II by inhibiting Class I PI3K | Prevents degradation | Can reduce cell viability, particularly at higher concentrations | [2] |
Signaling Pathway Diagrams
To visualize the points of intervention for FMK-9a and 3-MA, the following diagrams illustrate their roles in the autophagy signaling pathway.
Caption: Inhibition points of 3-MA and FMK-9a in the autophagy pathway.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for key experiments used to assess the effects of autophagy inhibitors.
Western Blotting for LC3-II Accumulation
This protocol is used to quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with desired concentrations of FMK-9a, 3-MA, or vehicle control for the specified duration. Include a positive control (e.g., starvation or rapamycin) and a negative control.
-
For autophagic flux experiments, include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the last 2-4 hours of treatment.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
5. Quantification:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software. Normalize the LC3-II intensity to the loading control.
References
- 1. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 2. A Comprehensive Review of Autophagy and Its Various Roles in Infectious, Non-Infectious, and Lifestyle Diseases: Current Knowledge and Prospects for Disease Prevention, Novel Drug Design, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Genetic Knockdown of ATG4B versus Pharmacological Inhibition with FMK-9a in Autophagy Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific proteins in cellular pathways is paramount. Autophagy, a critical cellular recycling process, is regulated by a cascade of proteins, with Autophagy-related 4B (ATG4B) cysteine protease playing a pivotal role. This guide provides an objective comparison of two common methods used to interrogate ATG4B function: genetic knockdown using short hairpin RNA (shRNA) and pharmacological inhibition with the covalent inhibitor FMK-9a.
This comparison guide delves into the mechanisms of action, experimental data on their efficacy and effects on autophagy, potential off-target effects, and detailed experimental protocols. The aim is to equip researchers with the necessary information to make informed decisions when selecting the most appropriate method for their experimental goals.
Mechanism of Action: A Tale of Two Approaches
Genetic knockdown of ATG4B typically employs shRNA delivered via lentiviral vectors. This method leads to the degradation of ATG4B messenger RNA (mRNA), thereby preventing the translation and synthesis of the ATG4B protein. The reduction in ATG4B protein levels is expected to be sustained in stably transduced cell lines, offering a long-term model for studying the consequences of ATG4B deficiency.
Pharmacological inhibition with FMK-9a, a fluoromethylketone-based peptidomimetic, involves the direct and covalent modification of the active site cysteine (Cys74) of the ATG4B enzyme.[1] This irreversible binding inactivates the protease, preventing it from processing its substrates, pro-LC3/GABARAP, and deconjugating LC3-PE from the autophagosome membrane. This approach allows for acute and often reversible (depending on drug washout and protein turnover) inhibition of ATG4B activity.
Performance Comparison: Efficacy and Impact on Autophagy
The efficacy of ATG4B knockdown and FMK-9a inhibition can be assessed by monitoring key autophagy markers, such as the conversion of LC3-I to LC3-II and the formation of autophagosomes.
| Parameter | Genetic Knockdown (shRNA) | Pharmacological Inhibition (FMK-9a) | Reference |
| Target | ATG4B mRNA | ATG4B protein (active site) | N/A |
| Mechanism | mRNA degradation, reduced protein synthesis | Covalent inactivation of enzyme activity | N/A |
| Reported Efficacy | Variable, dependent on shRNA sequence and transduction efficiency | IC50 of approximately 260 nM in vitro and in cells | [2] |
| Effect on LC3-II/LC3-I Ratio | Generally leads to a decrease in the LC3-II/LC3-I ratio due to impaired pro-LC3 processing. | Can attenuate the cleavage of pro-LC3 and the delipidation of LC3-PE. | [2] |
| Autophagosome Formation | Typically results in a reduced number of autophagosomes. | Can suppress starvation-induced autophagosome formation. | [3] |
| Cell Viability | Knockdown can sensitize cancer cells to chemotherapy and reduce tumor growth. | Can induce cell death, particularly under nutrient deprivation. | [3][4] |
Off-Target Effects: A Critical Consideration
Both methodologies are associated with potential off-target effects that can influence experimental outcomes and their interpretation.
| Method | Potential Off-Target Effects | Mitigation Strategies | Reference |
| Genetic Knockdown (shRNA) | Interferon response: shRNA can trigger the innate immune system. Seed sequence-mediated off-targets: The shRNA can bind to and silence unintended mRNAs with partial sequence homology. | Use of multiple shRNA sequences targeting different regions of the ATG4B mRNA. Perform rescue experiments with an shRNA-resistant ATG4B cDNA. Conduct transcriptome-wide analysis to identify off-target gene silencing. | [5][6] |
| Pharmacological Inhibition (FMK-9a) | ATG4B-independent autophagy induction: FMK-9a has been shown to induce autophagy in an ATG4B-independent manner, requiring FIP200 and ATG5. This effect complicates its use as a specific ATG4B inhibitor. | Use of multiple, structurally distinct ATG4B inhibitors. Validate findings in ATG4B knockout cells to confirm ATG4B-dependency. | [2] |
Signaling Pathways and Experimental Workflows
To visualize the role of ATG4B in autophagy and the experimental approaches to compare its knockdown and inhibition, the following diagrams are provided.
References
- 1. FMK 9a | Autophagin-1抑制剂 | MCE [medchemexpress.cn]
- 2. ATG4B inhibitor FMK-9a induces autophagy independent on its enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of autophagy as a novel treatment for neurofibromatosis type 1 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
- 6. Off Target, but Sequence-Specific, shRNA-Associated Trans-Activation of Promoter Reporters in Transient Transfection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of FMK 9a: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the covalent inhibitor FMK 9a, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols are ultimately dictated by the Safety Data Sheet (SDS) provided by the manufacturer, this guide offers essential, immediate safety and logistical information based on general best practices for handling laboratory chemical waste.
Prioritizing Safety: The Crucial Role of the Safety Data Sheet (SDS)
Before initiating any disposal procedures for this compound, it is imperative to obtain and thoroughly review its specific Safety Data Sheet. This document contains detailed information regarding the compound's hazards, handling, storage, and emergency measures, and will provide definitive instructions for its safe disposal. Several chemical suppliers indicate the availability of an SDS for this compound on their websites.[1][2][3][4]
General Procedures for Laboratory Chemical Waste Disposal
In the absence of immediate access to the this compound SDS, the following general guidelines for the disposal of laboratory chemical waste should be strictly adhered to. These procedures are designed to minimize risks to personnel and the environment.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[5]
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. For instance, keep halogenated and non-halogenated solvent wastes separate.
-
Collect waste in containers that are compatible with the chemical composition of the waste.[6]
2. Container Management:
-
Use clearly labeled, leak-proof containers for waste collection. The label should include the words "Hazardous Waste" and the specific contents (e.g., "this compound in DMSO").[7]
-
Keep waste containers securely closed except when adding waste.[6][7]
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[8][9]
3. Disposal Pathway:
-
Do not dispose of this compound or its solutions down the drain or in regular trash.[5][7] Evaporation of chemical waste is also not a permissible disposal method.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous chemical waste.[5][8] They are equipped to handle and dispose of such materials in compliance with regulations.
4. Handling Empty Containers:
-
An empty container that has held a hazardous waste may still contain residues and should be handled with care.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required. The rinsate must be collected and disposed of as hazardous waste.[6][10]
-
After proper decontamination, deface the original label before disposing of the container as regular trash.[7][10]
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound can inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C23H21FN2O3 | [2][3][11] |
| Molecular Weight | 392.43 g/mol | [8][11] |
| Solubility | Soluble in DMSO | [2][3][4] |
| Storage | Store at -20°C for long-term stability.[1][2][8][11] |
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these general safety protocols and, most importantly, the specific guidance provided in the manufacturer's SDS, laboratory professionals can ensure the safe and responsible disposal of this compound. This commitment to proper chemical handling is fundamental to maintaining a safe research environment and protecting our ecosystem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 1955550-51-2 | Tocris Bioscience [tocris.com]
- 3. FMK-9a | 1955550-51-2 | Atg | MOLNOVA [molnova.com]
- 4. This compound | Autophagy | Cysteine Protease | TargetMol [targetmol.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Waste [k-state.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. medkoo.com [medkoo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
